Smcy HY Peptide (738-746)
Beschreibung
BenchChem offers high-quality Smcy HY Peptide (738-746) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Smcy HY Peptide (738-746) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C48H82N18O14S |
|---|---|
Molekulargewicht |
1167.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
AGWYNBDLJBJVJU-AGQURRGHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Smcy HY Peptide (738-746): A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and origin of the Smcy HY peptide (738-746), a key male-specific minor histocompatibility antigen. This peptide plays a crucial role in immunology, particularly in the context of organ transplantation and graft-versus-host disease. This document details the seminal experimental methodologies that led to its identification and characterization, presents relevant quantitative data, and visualizes the associated biological pathways and experimental workflows.
Introduction: The Significance of Smcy HY Peptide (738-746)
The Smcy HY peptide, with the amino acid sequence KCSRNRQYL, is a nine-amino-acid epitope derived from the Smcy protein.[1][2] The Smcy gene is encoded on the Y chromosome, making this peptide a male-specific antigen.[3][4] In the context of female recipients of male tissue or organ grafts, this peptide can be recognized by the immune system as foreign, leading to an immune response mediated by cytotoxic T lymphocytes (CTLs).[3][4] This recognition can result in graft rejection, a significant challenge in transplantation medicine. The discovery and characterization of the Smcy HY peptide have been pivotal in understanding the molecular basis of male-specific transplantation immunology.
Discovery and Origin
The Smcy HY peptide (738-746) was identified as a naturally processed and presented epitope on Major Histocompatibility Complex (MHC) class I molecules. The discovery process involved a combination of cellular immunology and analytical chemistry techniques.
The origin of this peptide is the Smcy protein, a histone demethylase also known as JARID1D or KDM5D.[5] The homologous protein on the X chromosome, Smcx (or KDM5C), differs in its amino acid sequence, which is the basis for the male-specific antigenicity of the Smcy-derived peptide.[6]
The initial discovery hinged on the observation that female recipients could reject male tissue grafts even with identical MHC profiles.[3][4] This pointed to the existence of minor histocompatibility antigens encoded by genes on the Y chromosome. Researchers utilized male-specific CTL clones to identify the specific peptides recognized by these T cells. The process involved the elution of peptides from MHC class I molecules of male cells, followed by fractionation and sequencing.
Quantitative Data
The following table summarizes key quantitative data related to the Smcy HY peptide (738-746), providing insights into its immunological properties.
| Parameter | Value | MHC Allele | Organism | Reference |
| IC50 for MHC Binding | 34 nM | HLA-B7 | Human | [7] |
| Concentration for 50% Max Lysis | 3 x 10⁻¹³ M | H-2Db | Mouse | [2] |
| In Vivo CTL Assay: Target Survival | ~33% | H-2Db | Mouse | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the Smcy HY peptide (738-746).
Peptide Elution and Identification by Mass Spectrometry
This protocol outlines the general steps for isolating and identifying naturally processed peptides from MHC class I molecules.
Objective: To isolate and sequence the Smcy HY peptide from the surface of male cells.
Methodology:
-
Cell Culture and Lysis: Large quantities of male-derived cells (e.g., B-lymphoblastoid cell lines) are cultured. The cells are harvested and lysed using a detergent-containing buffer to solubilize cellular proteins, including MHC-peptide complexes.
-
Immunoaffinity Chromatography: The cell lysate is passed over an affinity column containing monoclonal antibodies specific for a particular MHC class I allele (e.g., HLA-B7 or H-2Db). The MHC-peptide complexes bind to the antibodies, while other cellular components are washed away.
-
Peptide Elution: The bound MHC-peptide complexes are eluted from the affinity column using a low pH buffer (e.g., 0.1% trifluoroacetic acid). This acidic condition causes the peptide to dissociate from the MHC molecule.
-
Peptide Separation by HPLC: The eluted peptides are separated from the larger MHC molecules by size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC further fractionates the complex mixture of peptides based on their hydrophobicity.
-
Mass Spectrometry Analysis: The collected peptide fractions are analyzed by tandem mass spectrometry (MS/MS).
-
Ionization: Peptides are ionized, typically using electrospray ionization (ESI).
-
First Mass Analyzer (MS1): The mass-to-charge ratio (m/z) of the intact peptides is measured.
-
Fragmentation: Individual peptide ions are selected and fragmented by collision-induced dissociation (CID).
-
Second Mass Analyzer (MS2): The m/z of the resulting fragment ions is measured, generating a fragmentation spectrum.
-
-
Peptide Sequencing: The amino acid sequence of the peptide is determined by analyzing the fragmentation pattern in the MS/MS spectrum. This can be done manually or using database search algorithms that match the experimental spectrum to theoretical spectra of known protein sequences.
T-Cell Cytotoxicity Assay (51Cr Release Assay)
This assay measures the ability of cytotoxic T lymphocytes to recognize and kill target cells presenting the Smcy HY peptide.
Objective: To demonstrate that the identified peptide can sensitize target cells for lysis by male-specific CTLs.
Methodology:
-
Target Cell Preparation: Target cells that express the appropriate MHC class I molecule (e.g., H-2Db) but do not endogenously present the Smcy HY peptide (e.g., female-derived cells) are used.
-
51Cr Labeling: The target cells are incubated with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.
-
Peptide Pulsing: The labeled target cells are incubated with varying concentrations of the synthetic Smcy HY peptide (738-746). The peptide binds to the MHC class I molecules on the cell surface.
-
Effector Cell Preparation: Male-specific CTL clones are cultured and harvested.
-
Co-incubation: The peptide-pulsed, ⁵¹Cr-labeled target cells are mixed with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell-mediated killing.
-
Measurement of 51Cr Release: After incubation, the plate is centrifuged, and the supernatant from each well is collected. The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released from target cells co-incubated with CTLs.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
MHC-Peptide Binding Assay
This assay quantifies the binding affinity of the Smcy HY peptide to a specific MHC class I molecule.
Objective: To determine the concentration of the Smcy HY peptide required to inhibit the binding of a known high-affinity peptide to a specific MHC allele by 50% (IC50).
Methodology:
-
Reagents:
-
Purified, soluble MHC class I molecules (e.g., HLA-B7).
-
A high-affinity, fluorescently labeled standard peptide for the specific MHC allele.
-
The unlabeled Smcy HY peptide (738-746) as the competitor.
-
-
Competitive Binding: A fixed concentration of the purified MHC molecules and the fluorescently labeled standard peptide are incubated with serial dilutions of the unlabeled Smcy HY peptide.
-
Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 24-48 hours).
-
Detection: The amount of fluorescently labeled peptide bound to the MHC molecules is measured. This can be done using various techniques, such as fluorescence polarization or a capture ELISA.
-
Data Analysis: The percentage of inhibition of the labeled peptide's binding is plotted against the concentration of the competitor Smcy HY peptide. The IC50 value is determined from this curve.
Visualizations
The following diagrams illustrate key processes and workflows related to the Smcy HY peptide (738-746).
Caption: Experimental workflow for the discovery and validation of the Smcy HY peptide.
Caption: MHC class I antigen processing and presentation pathway for the Smcy HY peptide.
Caption: Simplified signaling pathway of T-cell recognition of the Smcy HY peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimized Whole Genome Association Scanning for Discovery of HLA Class I-Restricted Minor Histocompatibility Antigens [frontiersin.org]
- 6. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Smcy HY Peptide in Graft-versus-Host Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation (HSCT). A key trigger for GVHD, particularly in female-to-male (F→M) transplants, is the immune response to minor histocompatibility antigens (mHAs) encoded on the Y chromosome, known as H-Y antigens. Among these, peptides derived from the Smcy (Selected Mouse cDNA on the Y chromosome homolog) protein are of critical importance. This technical guide provides an in-depth analysis of the role of Smcy HY peptides in the pathophysiology of GVHD, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the underlying biological processes. The Smcy-derived peptide FIDSYICQV has been identified as an immunodominant epitope, frequently targeted by donor T cells, making Smcy a focal point for understanding and potentially mitigating GVHD.[1][2][3]
Introduction
In HLA-matched allogeneic HSCT, immune responses are often directed against mHAs, which are polymorphic peptides presented by HLA molecules.[2] In F→M HSCT, the male recipient's cells present Y chromosome-encoded peptides that are recognized as foreign by the female donor's immune cells. The Smcy protein is a major source of these H-Y antigens.[1][3][4] Both T-cell and B-cell mediated immune responses against Smcy have been observed, contributing to both the beneficial graft-versus-leukemia (GVL) effect and the detrimental GVHD.[1][5] Notably, the presence of antibodies against H-Y antigens, including Smcy, shows a strong correlation with the development of chronic GVHD.[6][7][8]
Quantitative Data on Smcy HY Peptides and GVHD
The following tables summarize key quantitative findings from studies on the association between H-Y antigens and clinical outcomes in F→M HSCT.
| Parameter | Patient Cohort | Finding | Significance (p-value) | Reference |
| Frequency of H-Y Antibody Development | Male patients with female donors (F→M) | 52% developed antibodies to at least one H-Y protein | < .0001 (compared to M→M) | [6] |
| Frequency of H-Y Antibody Development | Male patients with male donors (M→M) | 8.7% developed antibodies to at least one H-Y protein | [6] | |
| Association with Chronic GVHD (Univariate) | 75 F→M HSCT patients | Odds Ratio = 15.5 for developing chronic GVHD in patients with H-Y antibodies | < .0001 | [6] |
| Association with Chronic GVHD (Multivariable) | 75 F→M HSCT patients | Adjusted Odds Ratio = 56.5 for developing chronic GVHD in patients with H-Y antibodies | < .0001 | [6] |
| Impact of H-Y Mismatch on Relapse | HLA-matched unrelated alloHSCT | Relapse rate of 6% in F→M vs. 23% in other pairs | 0.046 | [7] |
| Impact of H-Y Mismatch on Chronic GVHD | HLA-matched unrelated alloHSCT | Incidence of 66% in F→M vs. 38% in other pairs | 0.02 | [7] |
Table 1: Association of H-Y Antigens with Clinical Outcomes in F→M HSCT.
| H-Y Antigen | Frequency of Antibody Detection in F→M Patients (at 3 months post-HSCT) |
| Smcy | 37% |
| UTY | 33% |
| DBY | 19% |
| ZFY | 15% |
Table 2: Frequency of Antibody Detection for Specific H-Y Antigens.[8]
Signaling Pathways and Logical Relationships
T-Cell Activation by Smcy HY Peptide
The initiation of GVHD by Smcy HY peptides follows the classical pathway of T-cell activation. This involves the processing of the Smcy protein by antigen-presenting cells (APCs) of the recipient and the presentation of derived peptides on MHC class I molecules to donor T-cells.
Caption: T-cell activation by Smcy HY peptide presented by a recipient APC.
Clinical Implications of H-Y Mismatch in F→M HSCT
The presence of H-Y antigens, including those from Smcy, in a male recipient of a female donor graft initiates a cascade of immune responses that have dual, opposing effects: the detrimental GVHD and the beneficial GVL effect.
Caption: Logical relationship of H-Y mismatch to clinical outcomes in F→M HSCT.
Experimental Protocols
Workflow for Discovery of Immunogenic H-Y Peptides
The identification of novel immunogenic mHAs like those from Smcy involves a multi-step process, beginning with computational prediction and culminating in immunological validation.
References
- 1. Frontiers | The Pathophysiology and Treatment of Graft-Versus-Host Disease: Lessons Learnt From Animal Models [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathophysiology and Treatment of Graft-Versus-Host Disease: Lessons Learnt From Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. The pathophysiology of chronic graft-versus-host disease: the unveiling of an enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ELISPOT assay: an easily transferable method for measuring cellular responses and identifying T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Detection of Antigen-Specific T Cells by Enzyme-Linked Immunospot Assay (ELISPOT) | Semantic Scholar [semanticscholar.org]
A Deep Dive into H-Y Antigen Immunodominance
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles of H-Y antigen immunodominance, a critical concept in transplantation immunology and the development of novel therapeutic strategies. H-Y antigens, encoded by genes on the Y chromosome, are minor histocompatibility antigens that can elicit potent immune responses in female-to-male transplantation settings, leading to graft rejection or graft-versus-host disease (GVHD).[1][2][3] Understanding which of these antigens are immunodominant—that is, which ones preferentially stimulate the strongest immune responses—is paramount for predicting and managing clinical outcomes.
Core Concepts: H-Y Antigens and Immunodominance
H-Y antigens are peptides derived from ubiquitously expressed Y-chromosome-encoded proteins.[4][5] In female recipients of male grafts, these peptides are recognized as foreign. The immune response to H-Y antigens is mediated by T cells, which recognize these peptides when presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[4][5][6]
Immunodominance refers to the phenomenon where, out of many potential antigenic peptides, only a few elicit a measurable immune response.[7] This hierarchy is influenced by several factors:
-
Antigen Processing and Presentation: The efficiency with which the source protein is degraded and the resulting peptides are loaded onto MHC molecules.
-
MHC Binding Affinity: The stability of the peptide-MHC complex. Peptides that bind with high affinity are more likely to be immunogenic.[7][8]
-
T-Cell Receptor (TCR) Repertoire: The availability of T cells with TCRs that can recognize the specific peptide-MHC complex.[8]
In the context of H-Y antigens, specific peptides derived from proteins like SMCY, UTY, and others have been identified as immunodominant in both mice and humans.[4][5][9]
Immunodominant H-Y Peptides and MHC Restriction
The immunodominance of H-Y epitopes is tightly linked to the specific MHC allele that presents them, a concept known as MHC restriction .[10][11] A given H-Y peptide will only be recognized by T cells when presented by a particular MHC molecule. Below is a summary of well-characterized immunodominant H-Y epitopes.
| Source Protein | Peptide Sequence | Species | Restricting MHC Allele | Immunodominance Status |
| Smcy | RRLRKTLL | Mouse | H2-Dk | Dominant[9] |
| Uty | WMHHNMDLI | Mouse | H2-Db | Dominant[8][9][12] |
| Smcy | KCSRNRQYL | Mouse | H2-Db | Subdominant[8][12] |
| Smcy | TENSGKDI | Mouse | H2-Kk | Dominant[3] |
| SMCY | SPSVDKARAEL | Human | HLA-B7 | Dominant[2] |
Note: This table represents a selection of well-documented epitopes and is not exhaustive.
The response to the H2-Dk restricted Smcy-derived peptide RRLRKTLL has been identified as immunodominant among four characterized MHC class I-restricted HY epitopes in mice.[9] Similarly, in the H2b haplotype, the Uty-derived peptide is the major focus of the cytotoxic T lymphocyte (CTL) response, with the Smcy-derived peptide eliciting a subdominant response.[8][12]
Experimental Methodologies
The identification and characterization of immunodominant H-Y epitopes rely on a suite of sophisticated immunological and biochemical techniques.
1. Peptide Elution and Mass Spectrometry:
This is a direct approach to identify peptides naturally presented by MHC molecules on the surface of male cells.
-
Protocol Outline:
-
Cell Lysis: Large quantities of male cells are lysed using a mild detergent to preserve protein complexes.
-
Immunoaffinity Chromatography: The cell lysate is passed over a column containing antibodies specific for a particular MHC class I molecule (e.g., HLA-B7).
-
Peptide Elution: The bound MHC-peptide complexes are eluted using a low pH buffer (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation: The eluted peptides are separated from the MHC heavy and light chains by filtration or reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The peptide pool is analyzed by mass spectrometry to determine the amino acid sequences of the individual peptides.
-
2. T-Cell Stimulation Assays (e.g., ELISpot):
These functional assays measure the response of female T cells to synthetic H-Y peptides.
-
Protocol Outline:
-
Isolate T-cells: T cells are isolated from a female mouse previously immunized with male cells.
-
Prepare Antigen-Presenting Cells (APCs): APCs (e.g., dendritic cells or splenocytes) from a female mouse are pulsed with a specific synthetic H-Y peptide.
-
Co-culture: The isolated T cells are co-cultured with the peptide-pulsed APCs in an ELISpot plate pre-coated with an antibody against a cytokine (e.g., IFN-γ).
-
Cytokine Capture: If the T cells recognize the peptide-MHC complex, they will be activated and secrete cytokines, which are captured by the antibodies on the plate.
-
Detection: A secondary, enzyme-linked antibody is added, followed by a substrate that produces a colored spot. The number of spots corresponds to the number of responding T cells.
-
3. Tetramer Staining and Flow Cytometry:
MHC tetramers are powerful tools for directly visualizing and quantifying antigen-specific T cells.[8]
-
Protocol Outline:
-
Tetramer Synthesis: Recombinant MHC class I molecules are folded with the H-Y peptide of interest and a biotinylated beta-2 microglobulin. These monomers are then tetramerized by binding to fluorescently-labeled streptavidin.
-
Cell Staining: A blood or spleen cell suspension from a female mouse immunized with male cells is incubated with the fluorescent MHC tetramer. Antibodies against T-cell surface markers (e.g., CD8) are also added.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. T cells that are positive for both CD8 and the tetramer are specific for the H-Y peptide.
-
Visualizing Key Processes
Experimental Workflow for Identifying Immunodominant H-Y Epitopes
Caption: Workflow for the identification and validation of immunodominant H-Y epitopes.
T-Cell Receptor Signaling upon H-Y Antigen Recognition
Caption: Simplified TCR signaling cascade initiated by H-Y antigen recognition.
Implications for Drug Development
A thorough understanding of H-Y immunodominance is crucial for the development of tolerogenic therapies in transplantation and for designing effective cancer immunotherapies. For instance, in female-to-male hematopoietic stem cell transplantation, the presence of donor T cells specific for immunodominant H-Y epitopes is associated with a higher incidence of GVHD.[13][14] Conversely, these responses can contribute to a beneficial graft-versus-leukemia effect.[15]
Strategies aimed at selectively deleting or anergizing T cells that recognize immunodominant H-Y epitopes before transplantation could potentially reduce the risk of GVHD while preserving beneficial anti-tumor responses.[12] Furthermore, leveraging immunodominant H-Y antigens as targets for chimeric antigen receptor (CAR) T-cell therapy or cancer vaccines is an emerging area of interest for treating male-specific malignancies.
References
- 1. Molecular Disparity of HY Antigen Affects Chronic Graft-Versus-Host Disease and Relapse in Female-to-Male Stem Cell Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a mouse male-specific transplantation antigen, H-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]
- 6. The male-specific histocompatibility antigen, H-Y: A history of transplantation, immune response genes, sex determination and expression cloning - ProQuest [proquest.com]
- 7. Immunodominance in major histocompatibility complex class I-restricted T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the immunodominant HY H2-D(k) epitope and evaluation of the role of direct and indirect antigen presentation in HY responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MHC restriction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Smcy Protein: A Prime Source of Male-Specific Antigens for Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Selected Mouse cDNA on Y (Smcy) protein, and its human homologue KDM5D, serves as a critical source of male-specific minor histocompatibility antigens, known as H-Y antigens. These antigens are peptides derived from proteins encoded on the Y chromosome and are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. Due to their male-specificity, they can elicit potent T-cell responses in females, a phenomenon with profound implications in transplantation immunology and cancer immunotherapy.
Introduction to Smcy and H-Y Antigens
The H-Y antigen was first discovered as the agent responsible for the rejection of male skin grafts by female recipients within the same inbred mouse strain.[1][2] This male-specific antigen system is a key factor in graft-versus-host disease (GVHD) in female patients receiving hematopoietic stem cell transplants from male donors.[3][4] The Smcy protein, expressed in nearly all male tissues, is a major source of these H-Y antigenic peptides.[1][3] The homologous gene on the X chromosome, SMCX (KDM5C), differs in its amino acid sequence, giving rise to the male-specific epitopes derived from Smcy.[3][5]
The immune response to H-Y antigens is mediated by cytotoxic T lymphocytes (CTLs) that recognize Smcy-derived peptides presented by MHC class I molecules.[1] This targeted immune response has been harnessed for therapeutic purposes, particularly in the context of cancers that express these male-specific antigens.
Quantitative Data on Smcy-Derived Epitopes
The immunogenicity of Smcy-derived peptides is dependent on their binding affinity to specific MHC alleles and the subsequent recognition by T-cell receptors. Several immunodominant epitopes have been identified in both mice and humans.
| MHC Allele | Peptide Sequence | Organism | Significance |
| HLA-A*0201 | FIDSYICQV | Human | An immunodominant H-Y epitope recognized in GVHD.[6] |
| HLA-B7 | SPSVDKARAEL | Human | One of the first identified human H-Y antigens derived from SMCY.[5][7] |
| H-2Db | KCSRNRQYL | Mouse | A well-characterized murine H-Y epitope. |
| H-2Kk | TENSGKDI | Mouse | An identified murine H-Y epitope derived from the Smcy protein.[2][3] |
| H-2Dk | AGIGTWYEL | Mouse | Another identified murine H-Y epitope encoded by the Smcy gene.[1][2] |
This table summarizes key identified Smcy-derived epitopes. Quantitative binding affinity data (e.g., IC50 values) for these and other peptides can be determined using predictive algorithms and in vitro binding assays as described in the protocols below.
Signaling and Experimental Workflow Diagrams
Visualizing the biological pathways and experimental procedures is crucial for understanding the role of Smcy in generating an immune response.
Caption: MHC Class I antigen presentation pathway for Smcy-derived peptides.
Caption: Experimental workflow for the identification and validation of Smcy epitopes.
Experimental Protocols
Detailed methodologies are essential for the accurate identification and validation of Smcy-derived T-cell epitopes.
-
Objective: To computationally identify potential peptide epitopes from the Smcy protein sequence based on predicted binding affinity to specific MHC class I alleles.
-
Methodology:
-
Obtain the full-length amino acid sequence of the target Smcy protein (human: KDM5D, mouse: Smcy).
-
Utilize publicly available or commercial prediction algorithms (e.g., NetMHCpan, SVRMHC).[8][9][10]
-
Input the protein sequence and select the MHC class I allele(s) of interest (e.g., HLA-A*0201).
-
The software will generate a list of 8-11 amino acid peptides and a corresponding score (e.g., predicted IC50 nM or % rank).
-
Peptides with high predicted binding affinity (typically IC50 < 500 nM or rank < 2%) are selected as candidates for synthesis and experimental validation.
-
-
Objective: To identify naturally processed and presented Smcy peptides directly from male cells.
-
Methodology:
-
Culture a large number of male cells expressing the MHC allele of interest.
-
Lyse the cells using a mild detergent to preserve protein complexes.
-
Perform immunoaffinity chromatography using antibodies specific for the target MHC class I molecule to isolate the peptide-MHC complexes.
-
Elute the peptides from the MHC molecules using an acid treatment.
-
Separate the eluted peptides using reverse-phase high-performance liquid chromatography (HPLC).[6]
-
Analyze the peptide fractions by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
Match the identified sequences to the Smcy protein sequence.
-
-
Objective: To quantify the ability of Smcy peptide-specific CTLs to lyse target cells presenting the peptide.
-
Methodology:
-
Target Cell Preparation:
-
Use target cells that express the relevant MHC allele (e.g., T2 cells for HLA-A*0201).[6]
-
Label the target cells with radioactive Sodium Chromate (51Cr) for 1-2 hours.
-
Wash the cells to remove excess 51Cr.
-
Pulse one set of target cells with the candidate Smcy peptide (experimental) and another set with an irrelevant peptide (control).
-
-
Effector Cell Preparation:
-
Generate or isolate CTLs specific for the Smcy peptide from a female donor immunized with male cells or from a patient with GVHD.
-
-
Co-culture:
-
Mix the effector CTLs and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Acquisition:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated without CTLs. Maximum release is from target cells lysed with a detergent.
-
-
Applications in Drug Development
The male-specific expression of Smcy antigens makes them attractive targets for cancer immunotherapy, particularly for cancers occurring in both sexes but where the male antigen can be targeted in female patients, or in hematopoietic cancers treated with sex-mismatched transplants.
-
Therapeutic Vaccines: Vaccines incorporating immunodominant Smcy peptides can be used to elicit a robust anti-tumor CTL response.[11]
-
Adoptive Cell Therapy (ACT): T-cells engineered to express T-cell receptors (TCRs) with high affinity for Smcy peptide-MHC complexes can be infused into patients to directly target and eliminate cancer cells.
-
GVHD Management: Understanding the immunodominance of specific Smcy epitopes can aid in predicting and potentially mitigating GVHD risk in sex-mismatched transplantation.[6][12]
The continued exploration of the Smcy protein and its derived antigens holds significant promise for the development of novel and highly specific immunotherapeutic strategies.
References
- 1. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]
- 3. Human H-Y: A male-specific histocompatibility antigen derived from the SMCY protein - ProQuest [proquest.com]
- 4. Mesenchymal Stromal Cells for the Treatment of Graft Versus Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico prediction of peptide-MHC binding affinity using SVRMHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved methods for predicting peptide binding affinity to MHC class II molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved methods for predicting peptide binding affinity to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MuSyC dosing of adjuvanted cancer vaccines optimizes antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Characteristics of Graft-Versus-Host Disease (GvHD) After Post-Transpl" by Rima M Saliba, Amin M Alousi et al. [digitalcommons.library.tmc.edu]
Preliminary Investigation of Smcy HY Peptide Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Smcy (Selected Mouse cDNA on the Y chromosome) gene product is a significant source of male-specific minor histocompatibility (H-Y) antigens. These peptides can elicit both cellular and humoral immune responses in females, playing a crucial role in contexts such as organ transplantation, graft-versus-host disease (GVHD), and pregnancy. Understanding the immunogenic potential of specific Smcy HY peptides is therefore critical for the development of immunotherapies, vaccines, and for managing transplantation outcomes. This technical guide provides a consolidated overview of the preliminary investigation into the immunogenicity of Smcy HY peptides, focusing on quantitative data, experimental methodologies, and the underlying immunological pathways.
Data Presentation
The immunogenicity of Smcy HY peptides is primarily assessed through their ability to bind to Major Histocompatibility Complex (MHC) molecules and subsequently activate T-cells. The following tables summarize key quantitative data related to these processes.
Table 1: MHC Class I Binding Affinity of Smcy HY Peptides
The binding affinity of Smcy-derived peptides to MHC class I molecules is a critical determinant of their immunogenicity. A lower IC50 value indicates a higher binding affinity.
| Peptide Sequence | MHC Allele | IC50 (nM) | Reference |
| FIDSYICQV | HLA-A*02:01 | - | [1] |
| Unspecified Smcy peptide | HLA-B7 | 34 | [2] |
Table 2: T-Cell Responses to Smcy HY Peptides (ELISpot Assay)
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells upon stimulation with a specific peptide. Data is typically presented as Spot-Forming Units (SFU) per million cells.
| Peptide/Stimulus | T-Cell Type | Cytokine Measured | SFU / 10^6 PBMCs (Mean ± SD) | Experimental Context |
| Smcy Peptide Pool | CD8+ T-cells | IFN-γ | Data not available in tabular format | In vitro stimulation of PBMCs |
| FIDSYICQV | Cytotoxic T Lymphocytes (CTLs) | IFN-γ | Data not available in tabular format | [1] |
Note: While the use of ELISpot for Smcy peptides is documented, specific quantitative data from these experiments is not consistently published in a tabular format.
Table 3: In Vivo Cytotoxic T-Lymphocyte (CTL) Activity against Smcy HY Peptides
In vivo cytotoxicity assays in mouse models provide a direct measure of the functional consequence of the T-cell response, which is the elimination of target cells presenting the specific peptide.
| Mouse Model | Immunization | Target Cells | % Specific Lysis (Mean ± SD) |
| Female C57BL/6 (H-2b) | Male splenocytes | Smcy peptide-pulsed female splenocytes | Significant target cell elimination observed |
| HLA-A*02:01 transgenic mice | Smcy HY peptide vaccine | Smcy peptide-pulsed target cells | Data not available in tabular format |
Note: Quantitative data from in vivo CTL assays for specific Smcy peptides is often presented graphically in research publications and may not be available in a consolidated tabular format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies. The following sections outline the core principles and steps for key experiments.
MHC-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to a specific MHC molecule.[3][4][5][6]
Principle: A fluorescently labeled peptide of known high affinity for the MHC molecule is used as a probe. The binding of this probe to the MHC molecule results in a slower rotation and thus higher fluorescence polarization. Unlabeled competitor peptides (the Smcy HY peptides of interest) will compete for binding, leading to a decrease in fluorescence polarization. The concentration of the competitor peptide that inhibits 50% of the probe's binding is the IC50 value.
Detailed Methodology:
-
Reagents and Materials:
-
Soluble, purified recombinant MHC class I molecules (e.g., HLA-A*02:01).
-
Fluorescently labeled probe peptide with high affinity for the chosen MHC allele.
-
A series of Smcy HY peptides of interest.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Black, low-volume 384-well plates.
-
A fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the MHC-probe peptide complex by incubating the purified MHC molecules with the fluorescently labeled probe peptide.
-
Create a serial dilution of the unlabeled Smcy HY competitor peptides.
-
In the wells of a 384-well plate, add the MHC-probe peptide complex.
-
Add the different concentrations of the competitor Smcy HY peptides to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with a large excess of a known high-affinity unlabeled peptide (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours).
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve, which represents the concentration of the competitor peptide required to reduce the fluorescence polarization by 50%.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with Smcy HY peptides.
Principle: A 96-well plate is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are added to the wells along with the Smcy HY peptide. If the PBMCs contain T-cells that recognize the peptide, they will be activated and secrete IFN-γ, which is captured by the antibody on the plate. A second, biotinylated antibody against IFN-γ is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
Detailed Methodology:
-
Reagents and Materials:
-
96-well PVDF-membrane ELISpot plates.
-
Anti-human IFN-γ capture and biotinylated detection antibodies.
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
PBMCs isolated from donors.
-
Smcy HY peptides.
-
Cell culture medium.
-
Positive control (e.g., phytohemagglutinin - PHA) and negative control (medium alone).
-
-
Procedure:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Prepare a single-cell suspension of PBMCs.
-
Add the PBMCs to the wells of the plate.
-
Add the Smcy HY peptides to the respective wells at a predetermined optimal concentration. Include positive and negative controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate.
-
Stop the reaction by washing with water once the spots have developed.
-
Allow the plate to dry completely.
-
-
Data Analysis:
-
Count the number of spots in each well using an automated ELISpot reader.
-
Calculate the number of SFU per million PBMCs for each peptide.
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation with Smcy HY peptides.[7][8][9][10][11][12]
Principle: T-cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. By analyzing the fluorescence of the cells using flow cytometry, the number of cell divisions can be determined.
Detailed Methodology:
-
Reagents and Materials:
-
PBMCs or purified T-cells.
-
CFSE dye.
-
Smcy HY peptides.
-
Antigen-presenting cells (APCs), if using purified T-cells.
-
Cell culture medium.
-
Flow cytometer.
-
Antibodies for cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
-
Procedure:
-
Label the PBMCs or T-cells with CFSE according to the manufacturer's instructions.
-
Wash the cells to remove any unbound dye.
-
Culture the CFSE-labeled cells in the presence of the Smcy HY peptides. If using purified T-cells, co-culture them with APCs that have been pulsed with the peptides.
-
Include positive (e.g., anti-CD3 antibody) and negative (unstimulated) controls.
-
Incubate the cells for 5-7 days to allow for proliferation.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).
-
Analyze the CFSE fluorescence histogram for each sample. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate proliferation metrics such as the percentage of divided cells, the division index (average number of divisions for all cells), or the proliferation index (average number of divisions for responding cells).
-
Intracellular Cytokine Staining (ICS)
This method allows for the simultaneous identification of the phenotype of responding T-cells and the cytokines they produce.[13][14][15][16][17]
Principle: T-cells are stimulated with Smcy HY peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines. The stained cells are analyzed by flow cytometry.
Detailed Methodology:
-
Reagents and Materials:
-
PBMCs.
-
Smcy HY peptides.
-
Protein transport inhibitor (Brefeldin A or Monensin).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4).
-
Flow cytometer.
-
-
Procedure:
-
Stimulate PBMCs with Smcy HY peptides for several hours (e.g., 6 hours) in a CO2 incubator.
-
For the last few hours of stimulation, add a protein transport inhibitor.
-
Harvest the cells and stain for cell surface markers.
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).
-
Create dot plots to visualize the expression of intracellular cytokines within the different T-cell subsets.
-
Quantify the percentage of cells expressing each cytokine in response to peptide stimulation.
-
Mandatory Visualization
T-Cell Activation Signaling Pathway
The recognition of an Smcy HY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.
Experimental Workflow for Assessing Smcy HY Peptide Immunogenicity
The following workflow illustrates the general sequence of experiments to characterize the immunogenicity of Smcy HY peptides.
Conclusion
The preliminary investigation of Smcy HY peptide immunogenicity reveals a complex interplay between peptide-MHC binding, T-cell activation, and effector functions. While immunodominant peptides such as FIDSYICQV have been identified, a comprehensive quantitative understanding of the immunogenicity of a broader range of Smcy-derived peptides requires further systematic investigation using the standardized protocols outlined in this guide. Such studies will be invaluable for the rational design of immunomodulatory therapies and for predicting and managing immune responses in transplantation and other clinical settings.
References
- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proimmune.com [proimmune.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. youtube.com [youtube.com]
- 17. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
An In-depth Technical Guide to the Core Characteristics of H2-Db Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics of peptides restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H2-Db. Understanding these properties is critical for epitope discovery, vaccine development, and the design of immunotherapies targeting infectious diseases and cancer.
Core Characteristics of H2-Db Restricted Peptides
H2-Db, a key molecule in the C57BL/6 mouse model, presents endogenous peptide antigens to CD8+ T cells, initiating a cytotoxic immune response. The selection of peptides for presentation is a highly specific process governed by the structural features of the H2-Db binding groove.
Peptide Length
H2-Db preferentially binds peptides that are 9 amino acids in length (nonamers). While less common, octamers (8-mers) and decamers (10-mers) have also been identified as H2-Db binders. The length of the peptide is a critical determinant for stable binding within the enclosed peptide-binding groove of the MHC class I molecule.
Anchor Residues and Binding Motif
The specificity of peptide binding to H2-Db is primarily determined by the presence of specific amino acid residues at key positions, known as anchor residues . These residues fit into corresponding pockets within the H2-Db binding groove, securing the peptide for presentation.
The canonical H2-Db binding motif is characterized by:
-
Primary Anchor at Position 5 (P5): An Asparagine (N) residue is strongly preferred at this position. The side chain of asparagine forms crucial hydrogen bonds within a specific pocket of the H2-Db molecule, making it a dominant anchor.[1]
-
Primary C-terminal Anchor (PΩ): The C-terminal residue of the peptide is another critical anchor. For nonamers (P9) and decamers (P10), there is a strong preference for hydrophobic residues, particularly Methionine (M), Isoleucine (I), or Leucine (L) .[2]
While these primary anchors are of utmost importance, secondary anchor residues at other positions can also contribute to the overall binding affinity, albeit to a lesser extent. The Immune Epitope Database (IEDB) provides a detailed visualization of the H2-Db binding motif for 9-mer peptides, highlighting preferred and tolerated amino acids at each position.[3]
Quantitative Analysis of H2-Db Peptide Binding
The affinity of a peptide for the H2-Db molecule is a key factor in its immunogenicity. High-affinity binders are more likely to be presented on the cell surface and elicit a T-cell response. Binding affinity is typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Peptides with an IC50 value below 500 nM are generally considered good binders.
Table 1: Binding Affinities of Known H2-Db Restricted Peptides
| Peptide Sequence | Source Protein | Length | Binding Affinity (IC50, nM) | Reference |
| KAVYNFATM | Lymphocytic choriomeningitis virus (LCMV) Glycoprotein | 9 | 5 | IEDB |
| FAPGNYPAL | Influenza A virus Nucleoprotein | 9 | 15 | IEDB |
| ASNENMETM | Murine cytomegalovirus (MCMV) immediate-early protein 1 (IE1) | 9 | 2 | IEDB |
| SSLENFRAYV | Influenza A virus PA protein | 10 | 20 | [2] |
| YQLENYCAL | Insulin | 9 | High | [4] |
| FQDENYLYL | Dystrophia myotonica kinase | 9 | High | [4] |
| YFIENYLEL | Synthetic mimotope | 9 | High | [4] |
Note: Binding affinity values can vary depending on the specific assay used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Methodologies
The identification and characterization of H2-Db restricted peptides rely on a combination of in silico prediction and experimental validation. The following are detailed protocols for key experiments.
Peptide Elution and Identification by Mass Spectrometry
This method allows for the identification of naturally processed and presented peptides from the surface of cells.
Protocol:
-
Cell Lysis: Lyse a large number of cells (typically >1x10^8) expressing H2-Db with a mild detergent (e.g., CHAPS) to solubilize membrane proteins while preserving MHC-peptide complexes.
-
Immunoaffinity Purification: Use an affinity column with a covalently bound antibody specific for H2-Db (e.g., clone B22.249) to capture H2-Db-peptide complexes from the cell lysate.
-
Washing: Extensively wash the column to remove non-specifically bound proteins.
-
Elution: Elute the MHC-peptide complexes from the antibody using a low pH buffer (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation: Separate the peptides from the MHC heavy chain and β2-microglobulin using acid denaturation followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Mass Spectrometry: Analyze the eluted peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.[4][6]
-
Data Analysis: Compare the obtained mass spectra against a protein sequence database to identify the source proteins of the peptides.
In Vitro MHC-Peptide Binding Assay
This assay measures the binding affinity of a synthetic peptide to purified H2-Db molecules. A common method is a competition assay using a fluorescently labeled probe peptide.[7]
Protocol:
-
Reagents:
-
Purified, soluble H2-Db molecules.
-
A high-affinity, fluorescently labeled reference peptide (probe).
-
Unlabeled competitor peptides (peptides to be tested).
-
-
Competition Reaction:
-
In a 96-well plate, incubate a fixed concentration of purified H2-Db molecules and the fluorescent probe peptide with serial dilutions of the unlabeled competitor peptide.
-
Allow the binding reaction to reach equilibrium (typically 24-72 hours at 37°C).
-
-
Detection:
-
Measure the fluorescence polarization (FP) of each well. When the fluorescent probe is bound to the larger H2-Db molecule, it tumbles slower in solution, resulting in a higher FP value. Unbound probe tumbles faster, leading to a lower FP value.
-
-
Data Analysis:
-
Plot the FP values against the concentration of the competitor peptide.
-
Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC50 value indicates a higher binding affinity.
-
ELISPOT Assay for T-Cell Activation
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation with an H2-Db restricted peptide.[8][9][10]
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse immunized with the antigen of interest.
-
Stimulation: Add the isolated cells to the coated wells along with the synthetic H2-Db restricted peptide. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate that is converted by the enzyme into a colored precipitate.
-
-
Analysis: Each spot on the membrane represents a single cytokine-secreting T cell. Count the spots using an ELISPOT reader to quantify the antigen-specific T-cell response.[11]
Visualizing Key Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the key steps in the processing and presentation of endogenous antigens by H2-Db.
References
- 1. Structural and Dynamic-Based Characterization of the Recognition Patterns of E7 and TRP-2 Epitopes by MHC Class I Receptors through Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MHC Class I Allele D restricted epitopes - Immune Epitope Database (IEDB) [iedb.org]
- 4. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Epitope Database (IEDB) [iedb.org]
- 6. jove.com [jove.com]
- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
T-Cell Responses Against H-Y Antigens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Y Antigens
H-Y antigens are minor histocompatibility antigens (mHAs) encoded by genes on the Y chromosome.[1][2] These antigens are expressed in males but not in females, who have two X chromosomes. Due to their male-specific expression, H-Y antigens can elicit both T-cell and B-cell mediated immune responses in females, particularly in the contexts of pregnancy, blood transfusion, and hematopoietic stem cell or organ transplantation from a male donor to a female recipient.[1][3] In the setting of allogeneic hematopoietic stem cell transplantation (HSCT), T-cell responses against H-Y antigens can contribute to both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD).[2]
The immunogenicity of H-Y antigens arises from peptides derived from Y-chromosome-encoded proteins that are presented by major histocompatibility complex (MHC) class I and class II molecules on the surface of male cells.[2] Female T-cells, not having been exposed to these antigens during thymic selection, recognize these H-Y peptide-MHC complexes as foreign, leading to an immune response.
T-Cell Recognition of H-Y Antigens and Signaling
The activation of T-cells by H-Y antigens follows the canonical pathway of T-cell receptor (TCR) signaling. The process is initiated by the recognition of an H-Y peptide presented by an MHC molecule on an antigen-presenting cell (APC) by the TCR on a CD4+ or CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation, and effector functions.
Signaling Pathway for T-Cell Activation by H-Y Antigens
Caption: TCR signaling cascade upon H-Y antigen recognition.
Quantitative Analysis of T-Cell Responses to H-Y Antigens
The magnitude of the T-cell response to H-Y antigens can be quantified using various immunological assays. The following tables summarize representative data from the literature.
| Parameter | Method | Population | Result | Reference |
| Frequency of H-Y specific T-cells | ||||
| HY-specific Regulatory T-cells (Treg) | Linked Suppression Assay | Healthy women without male offspring | 62% positive | [1] |
| HY-specific Regulatory T-cells (Treg) | Linked Suppression Assay | Healthy women with male offspring | Significantly lower than women without male offspring (p=0.004) | [1] |
| Host-reactive Cytotoxic T Lymphocyte precursors (CTLp) | Limiting Dilution Assay | HLA-identical sibling BMT recipients | Frequencies did not exceed 1:100,000 | [4] |
| Cytokine Production (IFN-γ) | ||||
| T-cell response to 13 novel H-Y peptides | ELISpot | Male HSCT recipients with female donors (FM) | 27 of 28 FM patients responded to at least one H-Y peptide | [2] |
| T-cell response to H-Y peptides | ELISpot | FM patients | Responses were highly variable, with each patient showing a unique pattern of reactivity | [2] |
| CD4+ T-cell clone reactivity to DBY peptide | IFN-γ Secretion Assay | Male HSCT recipient with female donor | High reactivity of specific T-cell clones to the DBY 427-444 peptide | [5] |
| Cytotoxicity | ||||
| H-Y specific Cytotoxicity | Cell-mediated lympholysis (CML) | Female patient after rejecting kidney from HLA-identical brother | Significant cytotoxicity against male target cells sharing HLA-A2 and/or B7 | [6] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is designed to enumerate H-Y antigen-specific T-cells based on their secretion of IFN-γ.
Workflow for ELISpot Assay
Caption: Workflow for the IFN-γ ELISpot assay.
Detailed Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from the female donor or patient. Add 2 x 10^5 PBMCs per well. Add the H-Y antigen peptides of interest at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Washing: Discard the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with PBST.
-
Enzyme Conjugate: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate with PBST and then with PBS.
-
Substrate Addition: Add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase).
-
Spot Development: Monitor the plate for the development of colored spots.
-
Stopping the Reaction: Stop the reaction by washing the plate with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of H-Y specific cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing H-Y antigens.
Workflow for Chromium-51 Release Assay
Caption: Workflow for the Chromium-51 release assay.
Detailed Methodology:
-
Target Cell Preparation: Use a male-derived cell line (e.g., lymphoblastoid cell line) that expresses the appropriate HLA allele for the H-Y peptide of interest as target cells.
-
Labeling: Incubate the target cells with 100 µCi of 51Cr-sodium chromate for 1-2 hours at 37°C.[7]
-
Washing: Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.[8]
-
Effector Cell Preparation: Isolate PBMCs from a female donor and, if necessary, expand H-Y specific CTLs in vitro. Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Assay Setup: In a 96-well round-bottom plate, add 1 x 10^4 labeled target cells to each well. Add the effector cells at the different E:T ratios.
-
Controls:
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.[9]
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[7][9]
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of H-Y antigen-specific T-cells by detecting intracellular cytokine production (e.g., IFN-γ, TNF-α) upon antigen stimulation.
Workflow for Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining by flow cytometry.
Detailed Methodology:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with H-Y peptides (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate negative and positive controls.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Washing: Wash the cells with staining buffer (PBS with 2% FBS).
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells with a permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) diluted in permeabilization buffer and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the CD4+ and CD8+ T-cell populations and determine the percentage of cells that are positive for the cytokine(s) of interest.
Conclusion
The study of T-cell responses to H-Y antigens is crucial for understanding and managing the outcomes of sex-mismatched transplantation. The experimental protocols detailed in this guide provide robust methods for quantifying the frequency, cytokine profile, and cytotoxic potential of H-Y specific T-cells. The quantitative data, while variable between individuals, highlights the significant immunogenicity of these minor histocompatibility antigens. Further research utilizing these techniques will continue to elucidate the complex role of H-Y antigens in transplantation immunology and inform the development of novel therapeutic strategies to harness their GVL potential while mitigating the risk of GVHD.
References
- 1. HY Immune Tolerance Is Common in Women without Male Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse patterns of T cell response against multiple newly identified human Y chromosome encoded minor histocompatibility epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting graft-versus-host disease in HLA-identical bone marrow transplant: a comparison of T-cell frequency analysis and a human skin explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined CD4 T-Cell and Antibody Response to Human Minor Histocompatibility Antigen DBY After Allogeneic Stem-Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirements for Peptide-induced T Cell Receptor Downregulation on Naive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols for Measuring IFN-gamma Responses to Smcy HY Peptide using ELISpot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of the Smcy HY peptide in an Interferon-gamma (IFN-γ) ELISpot assay. The Smcy HY peptide is a male-specific minor histocompatibility antigen, and measuring T-cell responses to this peptide is crucial in various research areas, including transplantation immunology, graft-versus-host disease (GVHD), and immunotherapy.[3][4]
The protocol outlined below is designed to guide researchers in accurately measuring the frequency of IFN-γ-producing T-cells, specifically cytotoxic T lymphocytes (CTLs), that recognize the Smcy HY peptide when presented by appropriate antigen-presenting cells (APCs).
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich immunoassay. The process begins with the coating of a 96-well plate with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) from a female donor (responder) are then added to the wells along with the Smcy HY peptide. T-cells within the PBMC population that recognize the Smcy HY peptide presented on major histocompatibility complex (MHC) molecules of APCs will be activated and begin to secrete IFN-γ. The secreted IFN-γ is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell.
After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-γ-secreting cell. These spots can then be counted, with each spot representing a single IFN-γ-producing cell.
Signaling Pathway
The recognition of the Smcy HY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the production of IFN-γ.
References
- 1. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a mouse male-specific transplantation antigen, H-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Smcy/HY Peptide-Specific T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minor histocompatibility (H-Y) antigens, encoded by genes on the Y chromosome, are a critical area of study in transplantation immunology, particularly in the context of hematopoietic stem cell transplantation (HSCT) between sex-mismatched individuals. T-cell responses against these male-specific antigens can lead to graft-versus-host disease (GVHD) or graft rejection. The Smcy protein is a source of H-Y antigens, with specific peptides being presented by major histocompatibility complex (MHC) molecules to T-cells.[1] Flow cytometry is an indispensable tool for the detection, quantification, and functional characterization of Smcy/HY peptide-specific T-cells. This document provides detailed application notes and protocols for the analysis of these rare cell populations using peptide-MHC (pMHC) tetramer staining and intracellular cytokine staining (ICS).
Key Peptides
Two key immunogenic peptides derived from Y-chromosome encoded proteins are frequently studied:
-
Smcy (H-2Db restricted): The peptide with the sequence KCSRNRQYL corresponds to amino acids 738-746 of the Smcy protein and is presented by the mouse MHC class I molecule H-2Db.[1][2][3]
-
HY (HLA-A0201 restricted): The peptide with the sequence FIDSYICQV is a well-characterized H-Y epitope presented by the human MHC class I molecule HLA-A0201.[4]
-
SMCY (HLA-B7 restricted): The peptide with the sequence SPSVDKARAEL has been identified as an epitope of the H-Y antigen presented by the HLA-B7 molecule.[5][6]
Data Presentation
Table 1: Representative Frequencies of H-Y Antigen Positive T-Cell Subsets in Healthy Individuals
The following table summarizes the differential expression of H-Y antigen on lymphocyte subsets in healthy males and females as determined by flow cytometry using a biotinylated H-Y antibody.
| Cell Type | Male Donors (n=8) | Female Donors (n=7) |
| B cells (B1) | 41.1% ± 21.7% | 12.4% ± 10.9% |
| Cytotoxic/Suppressor T-cells (T8/CD8+) | 20.7% ± 12.8% | Negligible |
| Helper/Inducer T-cells (T4/CD4+) | 5.4% ± 3.0% | Negligible |
Data adapted from[4]. Values represent mean percentage ± standard deviation of stained cells within the specified lymphocyte subset.
Table 2: Background Levels of IFNγ-Positive T-Cells in Healthy Donors and Colorectal Cancer Patients
This table presents the background frequency of IFNγ-secreting T-cells in the absence of peptide stimulation, as measured by intracellular cytokine staining and flow cytometry. Understanding these baseline levels is crucial for identifying a true antigen-specific response.
| Cell Type | Healthy Donors (n=4) | Colorectal Cancer Patients (n=4) |
| CD4+ T-cells | 0.05% ± 0.05% | 0.14% ± 0.21% |
| CD8+ T-cells | 0.09% ± 0.16% | 0.19% ± 0.35% |
Data adapted from[7]. Values represent mean percentage ± standard deviation of IFNγ-positive cells within the specified T-cell subset.
Experimental Protocols
Protocol 1: Peptide-MHC Class I Tetramer Staining for Smcy/HY-Specific CD8+ T-Cells
This protocol outlines the steps for the direct ex vivo enumeration of Smcy or HY peptide-specific CD8+ T-cells using fluorescently labeled pMHC tetramers.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated pMHC Tetramer (e.g., PE-conjugated H-2Db-KCSRNRQYL or HLA-A*0201-FIDSYICQV)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, and a viability dye.
-
Fc block (e.g., anti-CD16/32 for mouse, or human Fc block)
-
96-well V-bottom plates or flow cytometry tubes
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation or mechanical dissociation, respectively. Resuspend cells in Flow Cytometry Staining Buffer.
-
Cell Counting and Aliquoting: Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL. Aliquot 1-2 x 10^6 cells per staining tube or well.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes. This step is crucial to prevent non-specific antibody binding.
-
Tetramer Staining: Add the pMHC tetramer at the pre-titrated optimal concentration. Incubate for 30-60 minutes at 4°C in the dark.
-
Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD3) and the viability dye. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Acquire the samples on a flow cytometer as soon as possible. Collect a sufficient number of events to accurately identify the rare tetramer-positive population.
Protocol 2: Intracellular Cytokine Staining for Functional Analysis of Smcy/HY Peptide-Specific T-Cells
This protocol describes the in vitro stimulation of T-cells with Smcy or HY peptides followed by intracellular staining for cytokines to assess their functional capacity.
Materials:
-
PBMCs or splenocytes
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Smcy or HY peptide of interest (e.g., KCSRNRQYL or FIDSYICQV) at a working concentration of 1-10 µg/mL.
-
Co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) and a viability dye.
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
96-well round-bottom plates or cell culture tubes
Procedure:
-
Cell Stimulation: Plate 1-2 x 10^6 PBMCs or splenocytes per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.
-
Add the Smcy or HY peptide to the desired final concentration.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each).
-
Include appropriate controls: an unstimulated control (no peptide) and a positive control (e.g., PMA/Ionomycin or a viral peptide pool).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well and incubate for an additional 4-6 hours at 37°C and 5% CO2.
-
Surface Staining: Harvest the cells and wash them with Flow Cytometry Staining Buffer. Stain for surface markers and viability as described in Protocol 1 (steps 5-6).
-
Fixation and Permeabilization: Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark. Wash the cells with a permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the pre-titrated concentrations of anti-cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Resuspension: Wash the cells twice with permeabilization buffer and then once with Flow Cytometry Staining Buffer. Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
Visualizations
T-Cell Receptor Signaling Pathway
Caption: TCR signaling cascade upon recognition of a Smcy/HY peptide-MHC complex.
Experimental Workflow for Tetramer Staining
Caption: Workflow for pMHC tetramer staining of Smcy/HY-specific T-cells.
Gating Strategy for Tetramer Analysis
Caption: A representative gating strategy for identifying Smcy/HY-specific CD8+ T-cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Smcy HY peptide (738-746) (tfa salt) | C50H83F3N18O16S | CID 176451526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Differential expression of H-Y antigen on lymphocyte subsets: analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative assessment of T cell repertoire recovery after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smcy HY Peptide Tetramer Staining of CD8+ T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The male-specific minor histocompatibility antigen H-Y, encoded by the Smcy gene, is a critical target in immunology research, particularly in the fields of transplantation immunology, graft-versus-host disease (GVHD), and cancer immunotherapy. The ability to accurately identify and quantify CD8+ T-cells specific for the Smcy H-Y antigen is essential for understanding the mechanisms of immune responses against male cells and for the development of targeted therapies. This document provides a detailed protocol for the staining of Smcy H-Y peptide-specific CD8+ T-cells using fluorescently labeled peptide-MHC class I tetramers, followed by analysis with flow cytometry.
The Smcy-derived peptide, when presented by the MHC class I molecule H2-Db in mice, forms a specific target for cytotoxic T lymphocytes (CTLs).[1][][3] Tetramer staining allows for the direct visualization and enumeration of these antigen-specific T-cells, providing valuable insights into the magnitude and kinetics of the immune response.
Data Presentation
The frequency of antigen-specific T-cells can vary significantly based on the experimental model, immunization strategy, and the genetic background of the mice. While precise quantitative data for Smcy HY-specific CD8+ T-cells in every experimental condition is not available in the literature, the following tables provide a framework for expected outcomes based on general principles of T-cell responses and available data from related human studies.
Table 1: Expected Frequency of Smcy HY-Specific CD8+ T-cells
| Experimental Condition | Mouse Strain | Tissue | Expected Frequency (% of CD8+ T-cells) | Notes |
| Naive Female | C57BL/6 | Spleen, Lymph Nodes | < 0.01% | Precursor frequency is typically very low. |
| Female immunized with male splenocytes | C57BL/6 | Spleen, Lymph Nodes | 0.1 - 2.0% | Frequency peaks around 7-10 days post-immunization and will vary based on the immunization protocol. |
| Male | C57BL/6 | Spleen, Lymph Nodes | Tolerant (undetectable) | Central tolerance should eliminate most H-Y specific T-cells. |
Table 2: Representative Antibody Panel for Flow Cytometry
| Antibody | Fluorochrome | Clone | Purpose |
| Anti-CD8a | FITC | 53-6.7 | Identification of CD8+ T-cells. |
| Anti-CD3e | PerCP-Cy5.5 | 145-2C11 | Pan T-cell marker. |
| Smcy HY/H2-Db Tetramer | PE | - | Identification of Smcy HY-specific CD8+ T-cells. |
| Viability Dye | e.g., 7-AAD | - | Exclusion of dead cells. |
| Anti-CD4 | APC-Cy7 | GK1.5 | To exclude CD4+ T-cells (Dump channel). |
| Anti-B220 | APC-Cy7 | RA3-6B2 | To exclude B-cells (Dump channel). |
| Anti-F4/80 | APC-Cy7 | BM8 | To exclude macrophages (Dump channel). |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Mouse Spleen
-
Euthanize a C57BL/6 mouse according to approved institutional guidelines.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision in the skin and peritoneum to expose the spleen.
-
Carefully remove the spleen and place it in a 60 mm petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Gently mash the spleen between the frosted ends of two sterile glass microscope slides or using the plunger of a syringe to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the petri dish and strainer with an additional 5 mL of FACS buffer to maximize cell recovery.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer for 1-2 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of FACS buffer to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in 5 mL of FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
Protocol 2: Smcy HY Peptide Tetramer Staining
-
To a 5 mL polystyrene round-bottom tube, add 100 µL of the single-cell suspension (1 x 10^6 cells).
-
Add the Smcy HY/H2-Db tetramer. The optimal concentration should be determined by titration, but a final concentration of 1:100 to 1:200 is a good starting point.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at 37°C can sometimes improve staining but may also lead to tetramer dissociation.
-
Add the cocktail of fluorescently labeled antibodies (e.g., anti-CD8a, anti-CD3e, and dump channel antibodies) at their predetermined optimal concentrations.
-
Incubate for an additional 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye (e.g., 7-AAD or DAPI) according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
Protocol 3: In Vivo Cytotoxicity Assay
-
Prepare target cells by collecting splenocytes from a male C57BL/6 mouse and a female C57BL/6 mouse.
-
Label the male splenocytes (target cells) with a high concentration of CFSE (e.g., 5 µM) and the female splenocytes (internal control) with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject 1-2 x 10^7 total cells intravenously into female C57BL/6 mice that have been previously immunized with male splenocytes.
-
After 4-18 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.
-
The specific lysis is calculated using the formula: [1 - (% CFSE-high in immunized / % CFSE-low in immunized) / (% CFSE-high in naive / % CFSE-low in naive)] x 100.
Mandatory Visualizations
Caption: Experimental workflow for Smcy HY tetramer staining.
References
Application Notes and Protocols for In Vivo Cytotoxicity Assay Using Smcy HY Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo cytotoxicity assay utilizing the Smcy HY peptide is a powerful tool to evaluate the efficacy of cytotoxic T lymphocyte (CTL) responses in a living organism. The HY antigen is a minor histocompatibility antigen encoded by the Y chromosome, and the Smcy peptide is an immunodominant epitope derived from the SMCY protein[1][2]. This assay is particularly relevant in the fields of transplantation immunology, cancer immunotherapy, and vaccine development, where understanding and modulating CTL-mediated killing is crucial.
This document provides detailed application notes, experimental protocols, and data presentation guidelines for conducting an in vivo cytotoxicity assay with the Smcy HY peptide.
Data Presentation
Quantitative data from in vivo cytotoxicity assays are essential for comparing the efficacy of different treatments or immunization strategies. The following tables provide a structured format for presenting such data.
Table 1: Dose-Response Relationship of Smcy HY Peptide-Specific Cytotoxicity
This table illustrates the percentage of specific lysis of target cells pulsed with varying concentrations of the Smcy HY peptide.
| Peptide Concentration (µg/mL) | Effector to Target (E:T) Ratio | Percent Specific Lysis (%) | Standard Deviation |
| 10 | 10:1 | 85.2 | ± 5.1 |
| 1 | 10:1 | 62.7 | ± 4.5 |
| 0.1 | 10:1 | 35.1 | ± 3.8 |
| 0.01 | 10:1 | 12.5 | ± 2.1 |
| 0 (Control) | 10:1 | 2.3 | ± 0.9 |
Table 2: Kinetics of Smcy HY Peptide-Specific CTL-Mediated Killing In Vivo
This table shows the time-course of target cell elimination in vivo after adoptive transfer.
| Time Post-Transfer (hours) | Percent Specific Lysis (%) | Standard Deviation |
| 4 | 25.6 | ± 3.2 |
| 8 | 58.9 | ± 6.7 |
| 12 | 82.1 | ± 5.9 |
| 24 | 91.3 | ± 4.3 |
Table 3: Effect of Effector to Target Ratio on Smcy HY Peptide-Specific Cytotoxicity
This table demonstrates how the ratio of effector CTLs to target cells influences the level of specific lysis.
| Effector to Target (E:T) Ratio | Percent Specific Lysis (%) | Standard Deviation |
| 20:1 | 92.4 | ± 4.8 |
| 10:1 | 84.7 | ± 5.3 |
| 5:1 | 65.2 | ± 6.1 |
| 1:1 | 31.8 | ± 3.9 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of in vivo cytotoxicity assays.
Protocol 1: Preparation of Target Cells
-
Splenocyte Isolation: Isolate splenocytes from syngeneic donor mice.
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Cell Counting and Viability: Count the cells and assess viability using a method like trypan blue exclusion.
-
Peptide Pulsing:
-
Divide the splenocytes into two populations.
-
Pulse one population (target cells) with the Smcy HY peptide (e.g., 1-10 µg/mL) in serum-free media for 1-2 hours at 37°C.
-
Incubate the second population (control cells) under the same conditions without the peptide.
-
-
Fluorescent Labeling:
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Label the unpulsed control cells with a low concentration of the same dye (e.g., CFSElow).
-
-
Washing and Resuspension: Wash the cells multiple times to remove excess peptide and dye. Resuspend the cells in sterile PBS or saline for injection.
-
Mixing: Mix the target and control cell populations at a 1:1 ratio.
Protocol 2: In Vivo Cytotoxicity Assay
-
Animal Model: Use recipient mice that have been immunized or treated to elicit an Smcy HY-specific CTL response. Naive mice can be used as a negative control.
-
Adoptive Transfer: Inject the mixed target and control cell population (typically 10-20 x 106 cells total) intravenously into the recipient mice.
-
Incubation Period: Allow the cytotoxic reaction to occur in vivo for a predetermined period (e.g., 4-24 hours).
-
Spleen Harvesting and Processing: At the end of the incubation period, humanely euthanize the mice and harvest the spleens. Prepare single-cell suspensions from the spleens.
-
Flow Cytometry Analysis:
-
Acquire events from the splenocyte suspensions using a flow cytometer.
-
Gate on the fluorescently labeled cell populations (CFSEhigh and CFSElow).
-
Determine the ratio of CFSEhigh to CFSElow cells in both immunized and control mice.
-
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio immunized / Ratio control)] x 100 Where the ratio is (number of CFSEhigh cells / number of CFSElow cells).
Visualizations
Diagrams are provided to illustrate key processes in the in vivo cytotoxicity assay.
Description of Signaling Pathways
Cytotoxic T lymphocytes primarily induce apoptosis in target cells through two main pathways upon recognition of the Smcy HY peptide presented by MHC Class I molecules:
-
Perforin (B1180081)/Granzyme Pathway: Upon T-cell receptor (TCR) engagement, the CTL releases cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes (like Granzyme B) to enter the cytoplasm. Granzyme B then activates a cascade of caspases, including the executioner caspase-3, which leads to the cleavage of cellular substrates and ultimately, apoptosis[3][4][5].
-
Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface. When FasL binds to the Fas receptor (CD95) on the target cell, it triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that also converges on the activation of caspase-3, leading to apoptosis[3][4][6][7]. Both pathways can act synergistically to ensure efficient elimination of target cells[6].
References
- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Cytotoxic T lymphocyte perforin and Fas ligand working in concert even when Fas ligand lytic action is still not detectable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Essential complicity of perforin-granzyme and FAS-L mechanisms to achieve tumor rejection following treatment with anti-CD137 mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fas- and perforin-independent mechanism of cytotoxic T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Smcy HY Peptide in Transplantation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Smcy HY peptide, a minor histocompatibility antigen (mHag) derived from the Y-chromosome-encoded SMCY protein, plays a critical role in the immune response following transplantation, particularly in sex-mismatched scenarios (male donor to female recipient).[1][2][3][4] Its recognition by the recipient's immune system can lead to graft rejection or graft-versus-host disease (GVHD).[1][2][5] However, the targeted application of Smcy HY peptides also presents a promising strategy for inducing antigen-specific immune tolerance, a key goal in transplantation medicine. These application notes provide detailed protocols for utilizing Smcy HY peptides in pre-clinical transplantation research, focusing on inducing tolerance, assessing immune responses, and relevant cellular assays.
Key Smcy HY Peptide Epitopes
Several immunodominant epitopes of the Smcy HY antigen have been identified. The selection of the appropriate peptide is crucial and depends on the specific MHC haplotype of the animal model.
| Peptide Sequence | MHC Restriction | Species | Reference |
| FIDSYICQV | HLA-A*0201 | Human | [5][6] |
| TENSGKDI | H-2Kk | Mouse | [3] |
| KCSRNRQYL | H-2Db | Mouse |
Data Presentation: Quantitative Outcomes of Smcy HY Peptide Applications
The following tables summarize quantitative data from studies investigating the effects of Smcy HY peptides on transplant outcomes and immune responses.
Table 1: Survival of Murine Skin Grafts Following Tolerance Induction with HY Peptides
| Treatment Group | Peptide Used | Administration Route | Median Survival Time (MST) in Days | Percent Graft Survival (at study end) |
| PBS Control | N/A | Intranasal | ~20 | 0% |
| HYAbDby Peptide | Dby | Intranasal | >100 | ~80% |
| HYDbUty Peptide | Uty | Intranasal | ~50 | ~40% |
| Continuous Infusion | HY immunodominant peptide | Subcutaneous mini-osmotic pump | Significant delay vs. control | Not specified |
| Peptide in Adjuvant | HY peptide | Subcutaneous | Accelerated rejection | 0% |
Note: Data is compiled and representative of findings in the field.[7][8][9] Actual results may vary based on experimental conditions.
Table 2: In Vivo Cytotoxicity Assay Results
| Target Cells | Treatment of Effector Mice | Percent Specific Lysis |
| Smcy Peptide-Pulsed | Primed with male bone marrow | ~67% (33% survival) |
| Uty Peptide-Pulsed | Primed with male bone marrow | >98% (<2% survival) |
Data adapted from studies assessing CTL activity against HY antigens.[10]
Table 3: Frequency of HY-Specific Cytotoxic T Lymphocyte Precursors (CTL-p)
| Cell Population | Condition | CTL-p Frequency |
| Splenocytes from primed female mice | In vivo priming with male spleen cells | ~1 in 3,500 |
This frequency can be influenced by the priming method and genetic background of the mice.
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow, which can be used for antigen presentation studies.[1][6][11][12]
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
70 µm cell strainer
-
Sterile dissection tools
Procedure:
-
Euthanize a 6-8 week old mouse according to institutional guidelines.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
Flush the bone marrow from the bones using a syringe with complete RPMI medium.
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 400 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI with GM-CSF and IL-4 to the culture.
-
On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are the immature BMDCs.
BMDC Generation Workflow
Protocol 2: Peptide Pulsing of Dendritic Cells
This protocol outlines how to load immature BMDCs with the Smcy HY peptide for antigen presentation.
Materials:
-
Immature BMDCs (from Protocol 1)
-
Smcy HY peptide (e.g., KCSRNRQYL for H-2Db)
-
Serum-free medium
-
PBS
Procedure:
-
Wash the immature BMDCs twice with PBS.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add the Smcy HY peptide to a final concentration of 10 µg/mL.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Wash the peptide-pulsed BMDCs three times with PBS to remove excess, unbound peptide.
-
The cells are now ready for use in T-cell activation assays or for in vivo administration.
Protocol 3: Induction of Tolerance via Intranasal Peptide Administration
This protocol describes a non-invasive method to induce tolerance to the Smcy HY antigen, which can be assessed by subsequent skin graft survival.[7][13][14]
Materials:
-
Female mice (e.g., C57BL/6)
-
Smcy HY peptide (e.g., HYAbDby peptide) dissolved in sterile PBS
-
Micropipette
Procedure:
-
Lightly anesthetize the female recipient mice.
-
Administer 25-50 µg of the HY peptide in a total volume of 25-50 µL of PBS intranasally. Administer half the volume to each nostril.
-
Repeat the administration for a total of 3 doses, given on alternate days.
-
Ten days after the final peptide administration, the mice are ready for transplantation (e.g., male skin graft).
Intranasal Tolerance Induction Workflow
Protocol 4: In Vivo Cytotoxicity Assay
This assay measures the cytotoxic T lymphocyte (CTL) activity in vivo against target cells pulsed with the Smcy HY peptide.[10][15][16]
Materials:
-
Splenocytes from a syngeneic donor mouse
-
Smcy HY peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSEhigh and CFSElow)
-
Recipient mice (primed and naive)
-
Flow cytometer
Procedure:
-
Prepare Target Cells: a. Isolate splenocytes from a syngeneic donor mouse. b. Divide the splenocytes into two populations. c. Pulse one population with the Smcy HY peptide (10 µg/mL for 2 hours at 37°C). This will be the target population. The other population serves as an unpulsed control. d. Label the peptide-pulsed population with a high concentration of CFSE (CFSEhigh). e. Label the unpulsed control population with a low concentration of CFSE (CFSElow).
-
Adoptive Transfer: a. Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. b. Inject the cell mixture intravenously into primed (e.g., previously exposed to male cells) and naive female recipient mice.
-
Analysis: a. After 18-24 hours, harvest the spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, distinguishing the two populations based on their CFSE fluorescence intensity.
-
Calculation: a. Calculate the ratio of CFSEhigh to CFSElow cells in both naive and primed mice. b. The percentage of specific lysis is calculated as: [1 - (Ratio in primed mice / Ratio in naive mice)] x 100
Signaling Pathway
The recognition of the Smcy HY peptide by a CD8+ T cell initiates a signaling cascade that leads to T-cell activation and effector function, such as cytotoxicity.
Description of the Pathway:
-
Antigen Presentation: An antigen-presenting cell (APC), such as a dendritic cell, processes the SMCY protein and presents the Smcy HY peptide on its Major Histocompatibility Complex (MHC) Class I molecule.
-
T-Cell Recognition: The T-cell receptor (TCR) on a CD8+ T cell specifically recognizes the Smcy HY peptide-MHC Class I complex. The CD8 co-receptor also binds to the MHC Class I molecule, stabilizing the interaction.
-
Initiation of Signaling: This binding event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex associated with the TCR.
-
Signal Amplification: Phosphorylated ITAMs recruit and activate ZAP-70, a key signaling kinase.
-
Downstream Cascades: ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ1, Ras-MAPK, and PKC pathways.
-
Transcription Factor Activation: These pathways culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB.
-
Cellular Response: These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector molecules like perforin, granzymes, and cytokines (e.g., IFN-γ).
Smcy HY Peptide-Mediated T-Cell Activation
References
- 1. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a mouse male-specific transplantation antigen, H-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A continuous infusion of a minor histocompatibility antigen-immunodominant peptide induces a delay of male skin graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction and tolerization of anti-male CD8+ cytotoxic T lymphocytes by in vivo immunization with an H-Y-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 12. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [en.bio-protocol.org]
- 13. Transplantation tolerance induced by intranasal administration of HY peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of induction of antigen-specific allograft tolerance by intranasal peptide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Smcy HY Peptide as a Tool for Studying T-Cell Receptor Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Smcy HY peptide, a minor histocompatibility (H-Y) antigen derived from the Y-chromosome-encoded Smcy protein, serves as a critical tool for investigating T-cell receptor (TCR) recognition and the intricacies of immune responses in transplantation, autoimmunity, and cancer immunology. This document provides detailed application notes and experimental protocols for utilizing Smcy HY peptides to study T-cell biology.
The male-specific nature of the H-Y antigen means it can elicit an immune response in female recipients of male tissues or cells, even in the context of a matched Major Histocompatibility Complex (MHC).[1][2] This makes the Smcy HY peptide an invaluable model antigen for studying the fundamental principles of T-cell activation, immunodominance, and tolerance.
Two well-characterized Smcy HY peptide epitopes are central to this field of study:
-
FIDSYICQV: An HLA-A*0201-restricted epitope prevalent in human studies.[3]
-
KCSRNRQYL: An H2-Db-restricted epitope commonly used in murine models.[4]
These peptides, when presented by their respective MHC molecules, are recognized by specific CD8+ cytotoxic T lymphocytes (CTLs), triggering a cascade of signaling events that lead to T-cell activation and effector functions.
Data Presentation
The following tables summarize quantitative data related to the binding and recognition of Smcy HY peptides, providing a comparative overview for experimental design.
Table 1: T-Cell Recognition of Smcy HY Peptide Variants
| Peptide Variant | MHC Restriction | T-Cell Clone | Recognition Fold-Difference | Reference |
| Unmodified FIDSYICQV | HLA-A0201 | 1R35 | ~30-fold better than cysteinylated form | [5] |
| Cysteinylated FIDSYICQV | HLA-A0201 | 1R35 | ~30-fold weaker than unmodified form | [5] |
Table 2: Comparative Binding of H2-Db Restricted HY Antigens
| Peptide | MHC Restriction | Binding Efficiency Comparison | Reference |
| Smcy (KCSRNRQYL) | H2-Db | Binds less efficiently than Uty peptide | [6] |
| Uty | H2-Db | Binds more efficiently than Smcy peptide | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Smcy HY peptides to study T-cell receptor recognition.
In Vitro T-Cell Stimulation
This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with an Smcy HY peptide to expand antigen-specific T-cells for downstream analysis.
Materials:
-
Human PBMCs isolated from an HLA-A*0201-positive donor
-
Smcy HY peptide (FIDSYICQV)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well round-bottom culture plate
Protocol:
-
Thaw cryopreserved human PBMCs and wash them in complete RPMI-1640 medium.
-
Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Smcy HY peptide (FIDSYICQV) to the cell suspension at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Plate 200 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After 48-72 hours, add recombinant human IL-2 to a final concentration of 20-50 U/mL.
-
Continue to culture the cells for a total of 7-10 days, replacing half of the medium with fresh medium containing IL-2 every 2-3 days.
-
At the end of the culture period, the expanded T-cells are ready for use in downstream assays such as intracellular cytokine staining, ELISPOT, or cytotoxicity assays.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in Smcy HY-specific T-cells following peptide stimulation.
Materials:
-
Expanded Smcy HY-specific T-cells (from Protocol 1)
-
Smcy HY peptide (FIDSYICQV)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human CD8 (e.g., clone RPA-T8)
-
Anti-human IFN-γ (e.g., clone 4S.B3)
-
Anti-human TNF-α (e.g., clone MAb11)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Restimulate the expanded T-cells by incubating them with the Smcy HY peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) and incubate for an additional 4-6 hours at 37°C.
-
Wash the cells with FACS buffer.
-
Stain for cell surface markers by incubating the cells with a fluorescently conjugated anti-CD8 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently conjugated anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.
ELISPOT (Enzyme-Linked Immunospot) Assay
This protocol describes how to quantify the frequency of Smcy HY-specific T-cells that secrete IFN-γ upon peptide stimulation.
Materials:
-
PVDF-bottom 96-well ELISPOT plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Blocking buffer (e.g., RPMI with 10% FBS)
-
PBMCs or expanded T-cells
-
Smcy HY peptide (FIDSYICQV)
-
ELISPOT plate reader
Protocol:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash three times with sterile PBS.
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of PBMCs or expanded T-cells.
-
Add the cells to the wells of the ELISPOT plate (typically 1-3 x 10^5 cells/well).
-
Add the Smcy HY peptide (FIDSYICQV) to the wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate. Allow spots to develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISPOT reader.
MHC-Peptide Tetramer Staining
This protocol allows for the direct visualization and quantification of Smcy HY-specific T-cells using fluorescently labeled MHC-peptide tetramers.
Materials:
-
PBMCs or expanded T-cells
-
PE- or APC-conjugated HLA-A*0201-FIDSYICQV tetramer
-
Anti-human CD8 antibody
-
FACS buffer
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of PBMCs or expanded T-cells at a concentration of 1-5 x 10^7 cells/mL in FACS buffer.
-
Add the fluorescently labeled MHC-peptide tetramer to the cells at a pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal staining temperature and time may vary depending on the specific tetramer and should be optimized.
-
Wash the cells with FACS buffer.
-
Stain with a fluorescently conjugated anti-CD8 antibody for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and identifying the tetramer-positive cells.
Chromium Release Cytotoxicity Assay
This protocol measures the cytotoxic activity of Smcy HY-specific CTLs against peptide-pulsed target cells.
Materials:
-
Smcy HY-specific CTLs (effector cells)
-
HLA-A*0201-positive target cell line (e.g., T2 cells)
-
Smcy HY peptide (FIDSYICQV)
-
Sodium chromate (B82759) (51Cr)
-
96-well round-bottom plate
-
Gamma counter
Protocol:
-
Label the target cells with 51Cr by incubating them with sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove unincorporated 51Cr.
-
Pulse a portion of the labeled target cells with the Smcy HY peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Plate the peptide-pulsed and unpulsed (control) target cells in a 96-well round-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
T-Cell Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated upon TCR recognition of the Smcy HY peptide presented by an MHC class I molecule.
References
- 1. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 2. T-cell receptor - Wikipedia [en.wikipedia.org]
- 3. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Response to Smcy HY Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving T-cell responses to the Smcy HY peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Smcy HY peptide and why is it used in T-cell assays?
The Smcy HY peptide is a minor histocompatibility antigen derived from the Smcy protein, which is encoded on the Y chromosome.[1][2] It is recognized by the immune system as a foreign antigen in female recipients of male cells or organs, even with MHC matching, leading to graft rejection.[1][2] In research, it serves as a model antigen to study CD8+ T-cell responses, immunodominance, and transplantation immunology.[3][4] The specific peptide sequence KCSRNRQYL is H2-Db-restricted in mice.
Q2: What are the expected frequencies of Smcy HY-specific T-cells?
The frequency of T-cells responding to Smcy HY can be low and may be subdominant to other minor histocompatibility antigens like Uty.[3][4] One study observed that after immunization, the survival of target cells pulsed with Smcy peptide was significantly higher than those pulsed with Uty peptide, suggesting a less robust response to Smcy on a per-cell basis.[3] It is crucial to establish baseline responses in your specific experimental system.
Q3: What are the correct storage and handling procedures for the Smcy HY peptide?
Proper storage is critical for maintaining peptide integrity. Lyophilized Smcy HY peptide should be stored at -20°C or -80°C.[3] Once reconstituted, it is recommended to aliquot the peptide solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[3] When preparing working solutions, ensure the peptide is fully dissolved, as aggregates can lead to inconsistent results.[5]
Troubleshooting Guides
Issue 1: No or Very Low T-Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
A lack of detectable T-cell response is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Peptide Quality and Concentration | - Verify Peptide Integrity: Ensure the Smcy HY peptide has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[3] - Optimize Peptide Concentration: The optimal concentration for T-cell stimulation can vary. Perform a dose-response experiment with a range of peptide concentrations (e.g., 0.1, 1, 10 µg/mL).[6] - Check Peptide Solubility: Incomplete dissolution of the peptide can lead to artificially low concentrations. Ensure the peptide is fully dissolved in an appropriate solvent like DMSO before further dilution in culture medium.[5] The final DMSO concentration in the cell culture should typically be below 0.5% to avoid toxicity.[6] |
| Antigen Presenting Cell (APC) Function | - Ensure Presence of Functional APCs: T-cell activation requires proper antigen presentation by APCs (e.g., dendritic cells, macrophages). When using purified T-cells, ensure you are co-culturing them with a source of healthy, autologous or MHC-matched APCs.[7] - Use Adjuvants for APC Activation: Consider including adjuvants like Toll-like receptor (TLR) agonists (e.g., LPS, R848) to enhance APC activation and subsequent T-cell stimulation. |
| Cell Viability and Number | - Assess Cell Viability: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to ensure a high percentage of viable cells (>90%) before starting the assay. Low viability can significantly impact results. - Optimize Cell Seeding Density: The number of cells per well is critical. For ELISpot assays, a common starting point is 2-3 x 105 peripheral blood mononuclear cells (PBMCs) per well. Titrate the cell number to find the optimal density for your experiment. |
| MHC Haplotype Mismatch | - Confirm MHC Compatibility: The Smcy HY peptide is MHC-restricted (H2-Db in C57BL/6 mice).[3] Ensure that the T-cells and APCs used in your assay are from a compatible MHC background. |
| Assay Sensitivity | - Consider a More Sensitive Assay: If responses are expected to be very low, an ELISpot assay is generally more sensitive than ICS for detecting rare cytokine-secreting cells.[8] |
Issue 2: High Background in Negative Control Wells
High background can mask a true positive response. The following table provides guidance on how to reduce background noise.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Contaminated Reagents or Cells | - Use Sterile Technique: Maintain aseptic conditions throughout the experimental setup to prevent microbial contamination, which can non-specifically activate T-cells. - Test Reagents for Endotoxins: Contamination of media or peptide solutions with endotoxins can lead to non-specific T-cell activation. |
| Non-Specific Cell Activation | - Rest Cells After Thawing: If using cryopreserved cells, allow them to rest overnight in culture before stimulation to reduce stress-induced, non-specific activation. - Optimize Serum Source: Some batches of fetal bovine serum (FBS) can cause high background. Test different lots of FBS or consider using serum-free media. |
| Improper Washing Steps (ELISpot) | - Ensure Thorough Washing: Inadequate washing can leave residual detection antibodies, leading to a dark or patchy background. Follow the recommended washing protocol for your specific ELISpot kit.[9] |
| Peptide-Related Artifacts | - Filter Peptide Solutions: Poorly soluble peptides can sometimes form aggregates that mimic positive spots in an ELISpot assay. Filtering the peptide working solution through a 0.22 µm filter may help. |
Issue 3: Inconsistent or Poorly Reproducible Results in T-Cell Proliferation Assays (e.g., CFSE)
Variability between replicate wells or experiments can make data interpretation difficult.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inconsistent CFSE Staining | - Standardize Staining Protocol: Ensure a consistent CFSE concentration and incubation time for all samples.[2] Inadequate labeling can lead to a broad initial fluorescence peak, making it difficult to resolve distinct generations of proliferating cells. - Quench Staining Effectively: Stop the CFSE labeling reaction by adding serum-containing medium to prevent over-staining.[2] |
| Suboptimal Culture Conditions | - Optimize Incubation Time: T-cell proliferation is a dynamic process. Harvest cells at different time points (e.g., days 4, 5, and 6) to determine the optimal incubation period for detecting a response.[2] - Maintain Consistent Culture Environment: Ensure consistent temperature, CO2 levels, and humidity in the incubator. |
| Donor-to-Donor Variability | - Use a Panel of Donors: T-cell responses can vary significantly between individuals due to genetic differences (e.g., TCR repertoire). Using cells from multiple donors can provide a more representative picture of the T-cell response. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation for ELISpot Assay
This protocol provides a general framework for stimulating PBMCs with the Smcy HY peptide for the detection of IFN-γ secreting cells by ELISpot.
Materials:
-
96-well PVDF-membrane ELISpot plate
-
Anti-human/mouse IFN-γ capture antibody
-
Smcy HY peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human or mouse PBMCs
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
BCIP/NBT substrate (or other appropriate substrate)
-
Positive control (e.g., PHA or a known immunodominant peptide pool)
-
Negative control (medium with DMSO vehicle)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with the capture antibody at the recommended concentration and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and allow them to rest overnight in complete medium, or use freshly isolated PBMCs.
-
Wash the cells and resuspend them in complete medium at a concentration of 2-4 x 106 cells/mL.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized Smcy HY peptide in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Prepare a working solution of the peptide in complete medium at the desired final concentration (e.g., 10 µg/mL).
-
-
Cell Stimulation:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the plate with complete medium for at least 1 hour at 37°C.
-
Add 100 µL of the cell suspension (2-4 x 105 cells) to each well.
-
Add 100 µL of the Smcy HY peptide working solution, positive control, or negative control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBST.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST and then 2 times with PBS.
-
Add the substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This protocol outlines the steps for labeling PBMCs with CFSE and assessing proliferation in response to Smcy HY peptide stimulation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
DMSO (for CFSE reconstitution)
-
PBS
-
Complete RPMI-1640 medium
-
Human or mouse PBMCs
-
Smcy HY peptide
-
Flow cytometer
-
Antibodies for surface staining (e.g., anti-CD3, anti-CD8)
Procedure:
-
CFSE Staining:
-
Prepare a stock solution of CFSE in DMSO (e.g., 5 mM).
-
Wash PBMCs with PBS and resuspend them at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.[2]
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells 3 times with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium at a concentration of 1-2 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of the Smcy HY peptide working solution, positive control, or negative control.
-
Incubate for 4-6 days at 37°C in a 5% CO2 incubator.[10]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population, then on the CD8+ T-cell subset.
-
Assess proliferation by observing the sequential halving of CFSE fluorescence intensity.
-
Visualizations
Caption: TCR signaling pathway for Smcy HY peptide recognition.
Caption: Experimental workflow for an ELISpot assay.
Caption: Logical troubleshooting flow for low T-cell response.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory evaluation for T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Smcy HY Peptide ELISpot Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their Smcy HY Peptide ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in an ELISpot assay?
High background in ELISpot assays can manifest as either a general high background staining across the well or as too many non-specific spots.[1][2] The primary causes include:
-
Inadequate Washing: Failure to properly wash the plate can leave residual reagents that contribute to background noise.[1][3]
-
Cell-Related Issues: Poor cell viability, using too many cells per well, or the presence of contaminants can all lead to increased background.[1][4] Stressed cells from processes like freezing and thawing can also contribute.[5]
-
Reagent Problems: Suboptimal antibody concentrations, contaminated solutions, or issues with the substrate can cause high background.[3][6][7]
-
Procedural Errors: Overdevelopment of the plate, improper incubation times, or moving the plate during incubation can increase background.[1][6]
Q2: How can I optimize the signal-to-noise ratio in my ELISpot assay?
Maximizing the signal-to-noise ratio is crucial for clear and interpretable results.[8][9][10][11] Key optimization steps include:
-
Reagent Titration: Empirically determine the optimal concentrations for coating and detection antibodies.[3]
-
Cell Number Titration: Test a range of cell concentrations to find the optimal number that yields distinct spots without overcrowding the well.[1][12]
-
Incubation Time: Optimize the cell incubation period to allow for sufficient cytokine secretion without causing spots to merge or background to increase.[6]
-
Controls: Always include relevant negative and positive controls to validate the assay's performance.[8]
Q3: What are appropriate positive and negative controls for a peptide ELISpot assay?
-
Negative Controls: These typically consist of cells cultured in medium without the Smcy HY peptide or any other stimulant.[8] This helps to determine the baseline frequency of spontaneously secreting cells.
-
Positive Controls: Polyclonal T-cell activators like phytohemagglutinin (PHA), concanavalin (B7782731) A (ConA), or anti-CD3/CD28 antibodies are commonly used to confirm that the cells are viable and capable of secreting the cytokine of interest, and that the assay is functioning correctly.[6][8]
Troubleshooting Guide: High Background Noise
This guide provides a structured approach to identifying and resolving common causes of high background in your Smcy HY Peptide ELISpot experiments.
Problem: High Background Staining (General Darkening of the Membrane)
This is often due to non-specific binding of reagents or issues with the assay procedure.
| Potential Cause | Recommended Solution | Data/Protocol Reference |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed.[3] If using a plate washer, increase the number of washes by 1.5 times compared to manual washing.[6] | See Protocol: ELISpot Plate Washing |
| Suboptimal Antibody Concentration | Reduce the concentration of the primary or secondary antibody.[3] Titrate antibodies to find the optimal concentration that maximizes signal while minimizing background. | Titrate antibodies in a checkerboard fashion. |
| Contaminated Reagents | Prepare fresh buffers and solutions.[7] Filter reagents, especially the secondary antibody, to remove aggregates.[6] | Use sterile filtration units (e.g., 0.2 µm filter). |
| Over-development | Reduce the substrate incubation time.[1][3] Monitor spot development under a microscope to stop the reaction at the optimal time. | Optimal development time can vary; start with the manufacturer's recommendation and adjust as needed. |
| Improper Blocking | Increase the blocking time or try a different blocking agent.[5] | Common blocking agents include RPMI with 10% FCS or 2% skim milk.[5] |
| High DMSO Concentration | Ensure the final DMSO concentration in the well is below 0.5% as higher concentrations can cause the membrane to leak.[4][13] | If high DMSO is needed to dissolve the peptide, create a concentrated stock and then dilute it significantly in the final culture medium.[13] |
Problem: Too Many Spots in Negative Control Wells
This indicates non-specific cell activation or the presence of pre-activated cells.
| Potential Cause | Recommended Solution | Data/Protocol Reference |
| Too Many Cells Per Well | Decrease the number of cells plated per well.[1] | For human PBMCs, a typical starting range is 100,000 to 400,000 cells per well.[14] See Table: Recommended Cell Numbers. |
| Poor Cell Viability | Use cells with high viability (>90%).[4] Low viability can lead to the release of factors that cause non-specific spots. | Assess cell viability using methods like Trypan Blue exclusion. |
| Contaminated Cell Culture | Ensure aseptic technique throughout the cell handling process to prevent bacterial or fungal contamination.[1] | Visually inspect cell cultures and reagents for any signs of contamination. |
| Pre-activated Cells | Allow cells to rest in culture medium for a period (e.g., 2-4 hours or overnight) before adding them to the ELISpot plate.[5] This can help reduce spontaneous cytokine secretion. | If cells were cultured with activating factors like IL-2, they should be washed and rested in a cytokine-free medium before the assay.[15] |
| Serum Issues | Screen different lots of serum for low background staining, as some may contain heterophilic antibodies or other interfering substances.[1] Consider heat-inactivating the serum.[3] | Test new serum batches in a mock ELISpot assay before use in critical experiments. |
Experimental Protocols
Protocol: ELISpot Plate Washing
-
Manual Washing:
-
Forcefully empty the plate by flicking it over a sink.
-
Blot the plate on a paper towel to remove residual liquid.
-
Add 200 µL of wash buffer (e.g., PBS or PBS with 0.05% Tween-20) to each well.
-
Allow the wash buffer to soak for a few seconds.
-
Repeat the emptying and blotting steps for the recommended number of washes (typically 3-5 times).
-
-
Automated Plate Washer:
-
Program the plate washer to dispense and aspirate 200-300 µL per well.
-
Increase the number of wash cycles to 1.5 times the number recommended for manual washing to ensure thorough washing.[6]
-
Table: Recommended Cell Numbers for Peptide ELISpot
| Cell Type | Recommended Range per Well | Notes |
| Human PBMCs | 1 x 10^5 - 4 x 10^5 | Higher numbers (up to 8 x 10^5) can be used for detecting very rare responses, but may increase background.[14] |
| Murine Splenocytes | 2 x 10^5 - 1 x 10^6 | Optimization is critical as splenocyte preparations can have varying levels of activity. |
| T-Cell Lines/Clones | 1 x 10^3 - 5 x 10^4 | Lower cell numbers are typically required due to the high frequency of antigen-specific cells. |
Visual Troubleshooting Guides
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing and resolving high background noise in ELISpot assays.
Signaling Pathway for T-Cell Activation by Smcy HY Peptide
Caption: Simplified signaling pathway of CD8+ T-cell recognition of the Smcy HY peptide presented by MHC Class I.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. mabtech.com [mabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Optimize your ELISpot Assay [fishersci.it]
- 9. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statistical Analysis of ELISPOT Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 13. mabtech.com [mabtech.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Smcy HY Peptide (738-746)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of synthetic Smcy HY Peptide (738-746).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Smcy HY Peptide (738-746)?
A1: For optimal stability, lyophilized Smcy HY Peptide (738-746) should be stored in a tightly sealed container, protected from light and moisture.[1][2][3] The recommended storage temperatures are:
Q2: How should I store the Smcy HY Peptide (738-746) after reconstitution?
A2: Once reconstituted, the peptide solution is more susceptible to degradation.[3] For best results:
-
Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
It is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]
-
Solutions should be stored away from light.[6]
Q3: What is the sequence of the Smcy HY Peptide (738-746)?
A3: The amino acid sequence is Lys-Cys-Ser-Arg-Asn-Arg-Gln-Tyr-Leu (KCSRNRQYL).[1][7]
Q4: What are the physical and chemical properties of this peptide?
A4: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C48H82N18O14S | [1] |
| Molecular Weight | 1167.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% (as determined by HPLC) | [7] |
| Solubility | Soluble in water (up to 90 mg/mL) | [8] |
Q5: My peptide won't dissolve. What should I do?
A5: The Smcy HY Peptide (738-746) is generally soluble in water. However, if you encounter solubility issues, consider the following:
-
Assess the peptide's charge: The sequence KCSRNRQYL contains basic residues (Lys, Arg) and is likely to have a net positive charge at neutral pH.
-
For positively charged peptides: If it doesn't dissolve in water, try adding a small amount of 10% acetic acid solution.[6][9]
-
Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[10][11]
-
Co-solvents: As a last resort, a small amount of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer. Be aware that organic solvents may interfere with some biological assays.[10][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of peptide activity in my assay | 1. Improper storage of lyophilized powder or reconstituted solution.2. Repeated freeze-thaw cycles of the stock solution.3. Oxidation of the Cysteine (Cys) residue.4. Peptide degradation over time. | 1. Review the recommended storage conditions in the table above.2. Always aliquot the peptide solution after reconstitution to minimize freeze-thaw cycles.[2]3. For peptides containing Cys, it is recommended to dissolve them in oxygen-free buffers.[11] 4. Use a fresh vial of peptide or a newly prepared stock solution. |
| Precipitation of peptide upon dilution | The peptide's solubility limit has been exceeded in the final buffer. | 1. Dissolve the peptide at a higher concentration in a suitable solvent first, then add it dropwise to the stirred aqueous buffer.[12]2. If precipitation occurs, the solution may need to be re-lyophilized and dissolved in a different solvent system.[11][13] |
| Inconsistent experimental results | 1. Inaccurate initial weighing of the lyophilized peptide.2. Inaccurate concentration of the stock solution.3. Degradation of the peptide stock over time. | 1. Allow the vial to warm to room temperature before opening to avoid condensation. Weigh the required amount quickly.[2]2. After reconstitution, centrifuge the vial to ensure all peptide is dissolved.[10]3. Prepare fresh stock solutions regularly and avoid long-term storage in solution.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Smcy HY Peptide (738-746)
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect peptide stability.[2]
-
Solvent Addition: Based on the peptide's charge (net positive), sterile, nuclease-free water is the recommended initial solvent.[9] Add the desired volume of water to the vial to achieve a stock solution concentration of 1-2 mg/mL.[6]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.[10][11] The resulting solution should be clear and free of particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the peptide solution through a 0.22 µm filter.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.[2][6]
Protocol 2: In Vitro T-Cell Stimulation Assay
This is a general protocol for assessing T-cell responses to the Smcy HY peptide.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from an appropriate mouse model (e.g., female C57BL/6 mice immunized with male cells).
-
Peptide Pulsing (Antigen Presenting Cells):
-
Prepare a single-cell suspension of antigen-presenting cells (APCs), such as splenocytes.
-
Incubate the APCs with varying concentrations of the Smcy HY Peptide (738-746) (e.g., 10 µg/mL) in complete RPMI-1640 medium for 1-2 hours at 37°C.[14]
-
Wash the peptide-pulsed APCs extensively to remove any unbound peptide.
-
-
Co-culture:
-
Co-culture the peptide-pulsed APCs with the isolated T-cells (responder cells) in a 96-well plate.
-
Include appropriate controls: T-cells alone, T-cells with unpulsed APCs, and T-cells with a positive control mitogen (e.g., Concanavalin A).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Analysis of T-Cell Response: The T-cell response can be measured by various methods, such as:
-
Cytokine Production: Measure the concentration of cytokines like IFN-γ or IL-2 in the culture supernatant by ELISA.
-
Cell Proliferation: Assess T-cell proliferation using assays like CFSE dilution by flow cytometry or [3H]-thymidine incorporation.
-
Intracellular Cytokine Staining: Use flow cytometry to detect the production of intracellular cytokines (e.g., IFN-γ) by specific T-cell populations (e.g., CD8+ T-cells).[15]
-
Visualizations
Caption: Workflow for a T-cell stimulation experiment using Smcy HY Peptide.
Caption: Simplified TCR signaling upon recognition of Smcy HY Peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. peptidesciences.com [peptidesciences.com]
- 5. innopep.com [innopep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. abmole.com [abmole.com]
- 9. biobasic.com [biobasic.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
- 13. peptide.com [peptide.com]
- 14. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of Low-Frequency Smcy-Specific T-Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection of rare Smcy-specific T-cells. Smcy, a protein encoded on the Y chromosome, is a source of minor histocompatibility antigens (mHAs), which can elicit immune responses in the context of sex-mismatched transplantation. Detecting T-cells that recognize Smcy-derived peptides is crucial for understanding and monitoring immune responses in these settings.
Frequently Asked Questions (FAQs)
Q1: What is Smcy and why is it relevant for T-cell detection?
Smcy is a protein encoded by a gene on the Y chromosome. It serves as a source of minor histocompatibility antigens (mHAs), specifically the H-Y antigens. In sex-mismatched organ or hematopoietic stem cell transplantation from a male donor to a female recipient, the female recipient's immune system can recognize Smcy-derived peptides as foreign and mount a T-cell response. This can lead to graft rejection or graft-versus-host disease (GVHD). Therefore, detecting and quantifying Smcy-specific T-cells is critical for monitoring the recipient's immune status and predicting clinical outcomes.[1][2][3]
Q2: What are the main challenges in detecting Smcy-specific T-cells?
The primary challenge is the extremely low frequency of these cells in peripheral blood, often falling below the detection limit of standard assays.[4] Other challenges include:
-
High background noise: Non-specific signals in assays can mask the true signal from the rare Smcy-specific T-cells.
-
Variable T-cell receptor (TCR) affinity: T-cells may have a wide range of affinities for the Smcy peptide-MHC complex, making it difficult to detect low-affinity clones.
-
Need for specific peptide epitopes: Successful detection relies on using the correct Smcy-derived peptide epitope that is presented by the recipient's HLA molecules.[1]
Q3: Which techniques are commonly used to detect low-frequency Smcy-specific T-cells?
Several techniques can be employed, each with its own advantages and limitations. The choice of assay depends on the specific research question and available resources.
| Technique | Principle | Advantages | Disadvantages |
| ELISpot | Measures cytokine secretion (e.g., IFN-γ) from single cells upon antigen stimulation. | Highly sensitive for detecting cytokine-producing cells. | Does not provide phenotypic information about the responding cells. |
| Flow Cytometry (FCM) | Detects intracellular cytokines or upregulation of activation markers on a single-cell level. | Allows for multi-parametric characterization of responding T-cells (phenotype and function). | Can have high background, limiting the detection of very rare cells without enrichment. |
| MHC-Multimer Staining | Fluorescently labeled peptide-MHC complexes directly stain antigen-specific T-cells. | Provides direct enumeration and phenotyping of antigen-specific T-cells. | Requires knowledge of the specific peptide epitope and HLA restriction. May not detect all functional T-cells. |
| Proliferation Assays | Measures T-cell division in response to antigenic stimulation using dyes like CFSE. | Can detect responses from a small number of initial cells that undergo clonal expansion. | Indirect measure of T-cell frequency and can be time-consuming. |
Troubleshooting Guides
Issue 1: High Background in Flow Cytometry Assays
Problem: You are observing a high number of positive events in your unstimulated control samples, making it difficult to identify the true Smcy-specific T-cell population.
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific antibody binding | - Use an Fc receptor blocking agent before staining.- Titrate antibodies to determine the optimal concentration.- Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. |
| Contamination of reagents | - Filter-sterilize all buffers and media.- Use fresh, high-quality reagents. |
| Pre-activated T-cells in the sample | - Ensure proper sample handling and processing to minimize in vitro activation.- Include a "dump channel" in your panel to exclude non-T-cells that may be contributing to background. |
| Instrument settings | - Optimize photomultiplier tube (PMT) voltages and compensation settings.- Perform regular instrument cleaning and quality control. |
Issue 2: No Detectable Signal for Smcy-Specific T-Cells
Problem: You are unable to detect a T-cell response to your Smcy peptide stimulation.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Smcy peptide epitope or HLA restriction | - Confirm the HLA type of your cell donor and use a peptide known to be presented by that HLA allele (e.g., FIDSYICQV for HLA-A*0201).[1]- Test a pool of overlapping peptides spanning the Smcy protein.[5] |
| Low frequency of precursor T-cells | - Increase the number of cells analyzed per sample.- Employ an enrichment strategy to increase the frequency of Smcy-specific T-cells prior to analysis (see below). |
| Suboptimal cell stimulation | - Titrate the peptide concentration to find the optimal dose.- Ensure the antigen-presenting cells (APCs) in your culture are viable and functional.- Optimize the stimulation time. |
| T-cell anergy or exhaustion | - Include co-stimulatory molecules (e.g., anti-CD28) in your stimulation culture. |
Experimental Protocols
Protocol 1: Enrichment of Antigen-Reactive T-Cells (based on Rapid ARTE)
This protocol describes a method for enriching Smcy-specific T-cells based on the upregulation of activation markers following in vitro stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Smcy peptide (e.g., FIDSYICQV for HLA-A*0201 positive donors)
-
Cell culture medium (e.g., RPMI 1640 with 10% human serum)
-
Anti-CD28 antibody
-
Brefeldin A
-
Magnetic beads conjugated to an antibody against an activation marker (e.g., CD137 or CD154)
-
Magnetic separator
-
Flow cytometry antibodies for staining
Procedure:
-
Stimulation:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in culture medium.
-
Add Smcy peptide to the desired final concentration (e.g., 1 µg/mL).
-
Add anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.
-
-
Labeling:
-
Wash cells and resuspend in buffer.
-
Add magnetic bead-conjugated antibody against the chosen activation marker (e.g., anti-CD137).
-
Incubate according to the manufacturer's instructions.
-
-
Enrichment:
-
Pass the labeled cells through a magnetic column placed in a magnetic separator.
-
The magnetically labeled, activated T-cells will be retained in the column.
-
Wash the column to remove unlabeled cells.
-
-
Elution and Staining:
-
Remove the column from the separator and elute the enriched cells.
-
Proceed with surface and intracellular staining for flow cytometry analysis.
-
Protocol 2: Flow Cytometry Panel for Detecting Smcy-Specific T-Cells
This is an example of a multi-color flow cytometry panel to identify and characterize Smcy-specific CD8+ T-cells.
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie Aqua | Exclude dead cells |
| CD3 | e.g., APC-Cy7 | Identify T-cells |
| CD8 | e.g., PerCP-Cy5.5 | Identify cytotoxic T-cells |
| CD4 | e.g., BV605 | Identify helper T-cells (as a negative gate for CD8+ T-cells) |
| CD137 (4-1BB) | e.g., PE | Identify activated T-cells |
| IFN-γ | e.g., FITC | Detect effector function |
| TNF-α | e.g., PE-Cy7 | Detect effector function |
| CD45RO | e.g., APC | Identify memory T-cells |
| CCR7 | e.g., BV711 | Differentiate memory subsets |
Visualizations
Caption: Experimental workflow for the detection of Smcy-specific T-cells.
Caption: A representative gating strategy for identifying Smcy-specific CD8+ T-cells.
Caption: Simplified signaling pathway of T-cell activation.
References
- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minor histocompatibility antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Technical Support Center: Controlling for Non-specific T-cell Activation with Smcy HY Peptide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Smcy HY peptide in T-cell activation experiments. The focus is on controlling for non-specific T-cell activation to ensure data integrity.
Troubleshooting Guide
This guide addresses common issues that can lead to non-specific T-cell activation when using Smcy HY peptide as a control.
| Issue | Potential Cause | Recommended Action |
| High background activation in negative control wells (containing Smcy HY peptide) | Peptide contamination | Ensure the Smcy HY peptide is of high purity (e.g., >95%). Contaminants such as endotoxins can cause non-specific immune cell activation. Consider purchasing peptides from a reputable supplier that provides a certificate of analysis. |
| Incorrect peptide concentration | Titrate the Smcy HY peptide to determine the optimal concentration that does not induce non-specific activation. A high concentration of any peptide can sometimes lead to non-specific effects. | |
| Issues with Antigen Presenting Cells (APCs) | If using APCs, ensure they are healthy and not activated prior to the experiment. Activated APCs can express co-stimulatory molecules that lead to non-specific T-cell activation. | |
| Contaminated cell culture | Check for mycoplasma or other microbial contamination in your cell cultures, as these can be potent immune activators. | |
| Inconsistent results between experiments | Peptide degradation | Aliquot the Smcy HY peptide upon reconstitution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. |
| Variability in cell handling | Standardize cell isolation and culture procedures. Ensure consistent cell numbers and viability across experiments. | |
| Reagent variability | Use the same batches of media, sera, and other reagents whenever possible to minimize variability. | |
| Smcy HY peptide appears to be stimulating T-cells in an unexpected context | Misunderstanding of Smcy HY peptide's specificity | The Smcy HY peptide is a male-specific minor histocompatibility antigen restricted by H2-Db in mice. It should only elicit a specific response in female mice that have been previously sensitized to male cells (e.g., through transplantation or pregnancy). In naive female mice or in male mice, it should serve as a negative control. |
| Cross-reactivity | While rare, T-cell receptor cross-reactivity with the Smcy HY peptide is a possibility. If unexpected reactivity is consistently observed, consider using an alternative irrelevant peptide as a negative control. |
Frequently Asked Questions (FAQs)
Q1: What is the Smcy HY peptide and why is it used as a control?
The Smcy HY peptide is a minor histocompatibility antigen derived from the Smcy protein, which is encoded on the Y chromosome. In immunology research, it is often used as a negative control in T-cell activation assays, particularly in experiments involving female subjects who have not been exposed to male antigens. Since it is a male-specific antigen, T-cells from naive female animals should not recognize it, and therefore any observed activation can be attributed to non-specific stimuli.
Q2: What is the amino acid sequence and MHC restriction of the commonly used Smcy HY peptide?
The most commonly used Smcy HY peptide corresponds to amino acids 738-746 of the Smcy protein and is restricted by the mouse MHC class I molecule H2-Db.
Q3: What is a typical concentration range for using Smcy HY peptide as a negative control?
A final concentration in the range of 1-10 µg/mL is generally recommended for peptide stimulation of T-cells. However, for a negative control, it is crucial to use a concentration that is known to be non-toxic and does not induce non-specific activation. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can I use the Smcy HY peptide in human T-cell assays?
The specific Smcy HY peptide (aa 738-746) is restricted by the mouse H2-Db molecule. For human studies, different HY antigen-derived peptides that are restricted by human leukocyte antigen (HLA) molecules would be required. For example, an SMCY-derived peptide has been identified as an H-Y epitope recognized in the context of HLA-A*0201.
Q5: What are appropriate positive controls to use alongside the Smcy HY peptide negative control?
-
Antigen-specific positive control: A peptide that is known to elicit a response in your experimental system.
-
Polyclonal activators: Reagents like anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) that non-specifically activate most T-cells, confirming the overall responsiveness of the T-cell population.
Experimental Protocols
Protocol 1: In Vitro T-cell Stimulation with Smcy HY Peptide
This protocol outlines a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with the Smcy HY peptide to assess T-cell activation.
Materials:
-
Smcy HY peptide (lyophilized)
-
Sterile, endotoxin-free DMSO
-
Sterile, endotoxin-free PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
PBMCs isolated from the species of interest
-
96-well round-bottom cell culture
Technical Support Center: Smcy HY Peptide in T-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smcy HY peptide in various T-cell assays. The information is designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Smcy HY peptide and why is it used in T-cell assays?
A1: The Smcy HY peptide is a minor histocompatibility antigen derived from the Smcy protein, which is encoded on the Y chromosome. It is an immunodominant epitope, meaning it elicits a strong T-cell response in individuals who do not express the Y chromosome (e.g., in female recipients of male hematopoietic stem cell transplants).[1] This makes it a valuable tool for studying T-cell activation, cytotoxicity, and immune responses in transplantation and immunology research.
Q2: What are the critical quality control steps for the Smcy HY peptide before use?
A2: To ensure reliable experimental outcomes, the following quality control measures are essential:
-
Purity: Use high-purity peptide (ideally >95%) to avoid responses to contaminating peptides.
-
Endotoxin (B1171834) Levels: Peptides should be tested for and confirmed to have low endotoxin levels, as endotoxins can cause non-specific T-cell activation.
-
Solubility: Confirm the peptide's solubility in your chosen solvent (e.g., DMSO, sterile water) and culture medium. Insoluble peptide can lead to inconsistent concentrations.
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light. Once reconstituted, aliquot to avoid repeated freeze-thaw cycles.
Q3: What are the recommended positive and negative controls for T-cell assays with Smcy HY peptide?
A3: Appropriate controls are crucial for interpreting your data:
-
Negative Controls:
-
Unstimulated Cells: Cells cultured in medium alone to establish baseline activity.
-
Irrelevant Peptide: A peptide with a different sequence that should not stimulate the T-cells of interest.
-
Vehicle Control: Cells treated with the same concentration of the peptide solvent (e.g., DMSO) used to dissolve the Smcy HY peptide.
-
-
Positive Controls:
-
Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) to induce non-specific T-cell proliferation and cytokine release.
-
Anti-CD3/CD28 Antibodies: These antibodies directly activate T-cells by cross-linking the T-cell receptor (TCR) and the co-stimulatory molecule CD28.[2]
-
Troubleshooting Guides
Problem 1: High Background in Negative Control Wells of T-Cell Proliferation/Cytokine Release Assays
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile culture medium, serum, and buffers. Test for endotoxin contamination in all reagents.[3] |
| Serum Quality | Screen different lots of Fetal Bovine Serum (FBS) or use serum-free medium if possible. Some lots of FBS can contain mitogenic factors.[3] |
| Cell Health | Ensure high cell viability (>95%) before starting the assay. Stressed or dying cells can release factors that activate other cells. Use a viability dye in flow cytometry-based assays. |
| Cell Density | Optimize the cell seeding density. Overcrowding can lead to non-specific activation. |
Problem 2: Low or No T-Cell Response to Smcy HY Peptide Stimulation
| Potential Cause | Recommended Solution |
| Peptide Quality/Activity | Use a fresh, properly stored aliquot of the peptide. Confirm the peptide concentration and solubility. |
| Suboptimal Peptide Concentration | Perform a dose-response titration to determine the optimal concentration of the Smcy HY peptide for your specific T-cell population and assay. |
| Low Frequency of Antigen-Specific T-Cells | Increase the number of cells per well or enrich for antigen-specific T-cells before the assay if possible. |
| Incorrect HLA Restriction | Ensure that the antigen-presenting cells (APCs) express the correct HLA allele (e.g., HLA-A*02:01) that presents the Smcy HY peptide to the T-cells.[1] |
| Poor APC Function | Use healthy, mature APCs. If using PBMCs, ensure a sufficient number of monocytes are present. |
Problem 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Peptide Degradation | Aliquot the peptide after reconstitution and avoid repeated freeze-thaw cycles. Protect from light. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting techniques. |
| "Edge Effect" in Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Cell Numbers | Perform accurate cell counts before plating. |
Data Presentation: Dose-Response of Smcy HY Peptide in T-Cell Assays
The following tables provide representative data for the dose-response of T-cells to the Smcy HY peptide in various assays. The exact values can vary depending on the specific T-cell clone, donor variability, and experimental conditions.
Table 1: T-Cell Proliferation Assay (CFSE Dilution)
| Smcy HY Peptide Concentration (µg/mL) | % Proliferating CD8+ T-Cells (Mean ± SD) | Stimulation Index |
| 0 (Unstimulated) | 1.5 ± 0.5 | 1.0 |
| 0.01 | 15.2 ± 2.1 | 10.1 |
| 0.1 | 45.8 ± 4.5 | 30.5 |
| 1 | 78.3 ± 6.2 | 52.2 |
| 10 | 82.1 ± 5.8 | 54.7 |
| EC50 | ~0.08 µg/mL |
Stimulation Index = (% Proliferating in test condition) / (% Proliferating in unstimulated control)
Table 2: Cytokine Release Assay (IFN-γ ELISpot)
| Smcy HY Peptide Concentration (µg/mL) | Spot Forming Cells (SFC) per 10^6 PBMCs (Mean ± SD) |
| 0 (Unstimulated) | 8 ± 3 |
| 0.01 | 75 ± 12 |
| 0.1 | 250 ± 25 |
| 1 | 480 ± 40 |
| 10 | 510 ± 38 |
| EC50 | ~0.09 µg/mL |
Table 3: Cytotoxicity Assay (Chromium-51 Release)
| Smcy HY Peptide Concentration (µg/mL) | % Specific Lysis (Mean ± SD) |
| 0 (Unpulsed Targets) | 2.1 ± 1.0 |
| 0.001 | 18.5 ± 2.5 |
| 0.01 | 42.3 ± 4.1 |
| 0.1 | 65.7 ± 5.3 |
| 1 | 70.2 ± 4.9 |
| EC50 | ~0.015 µg/mL |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining with 5 volumes of cold complete RPMI medium with 10% FBS. Wash the cells twice.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium and plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Peptide Stimulation: Prepare serial dilutions of the Smcy HY peptide. Add the peptide to the wells to achieve the final desired concentrations. Include positive (e.g., anti-CD3/CD28) and negative (medium only) controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against CD8 and a viability dye. Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live CD8+ T-cell population.
Protocol 2: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Plate Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add serial dilutions of the Smcy HY peptide to the wells. Include positive and negative controls.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add the substrate and monitor for spot formation. Stop the reaction by washing with water.
-
Analysis: Count the spots using an ELISpot reader.
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: General T-Cell Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of Smcy HY Peptide-Reactive CTLs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the specificity of cytotoxic T lymphocytes (CTLs) reactive to Smcy HY peptides. It offers a review of experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of studies focused on these minor histocompatibility antigens.
Introduction to Smcy HY Peptides and CTL Specificity
The male-specific minor histocompatibility (H-Y) antigens are derived from proteins encoded on the Y chromosome and can elicit immune responses in female recipients of male tissues or cells. One of the immunodominant H-Y antigens is derived from the Smcy (selected mouse cDNA on the Y chromosome) gene. Peptides derived from the Smcy protein, when presented by Major Histocompatibility Complex (MHC) class I molecules, can be recognized by specific cytotoxic T lymphocytes (CTLs), leading to the lysis of male target cells. Validating the specificity of these Smcy HY peptide-reactive CTLs is crucial for various research and clinical applications, including hematopoietic stem cell transplantation and cancer immunotherapy.
The specificity of a CTL response is paramount, as off-target effects can lead to detrimental outcomes, such as graft-versus-host disease (GVHD). Therefore, rigorous validation of CTL reactivity to the intended Smcy HY peptide and not to other self-peptides is a critical step in both pre-clinical and clinical development. This guide compares the performance of Smcy HY peptides with other relevant minor histocompatibility antigens, such as those derived from the Uty (ubiquitously transcribed tetratricopeptide repeat protein, Y-linked) gene, another source of H-Y antigens.
Comparative Analysis of CTL Reactivity
The specificity and magnitude of CTL responses to different minor histocompatibility antigens can vary, a phenomenon known as immunodominance. Several studies have investigated the hierarchy of CTL responses to H-Y antigens, often comparing the reactivity to Smcy- and Uty-derived peptides.
Table 1: Comparison of In Vivo Cytotoxicity of CTLs Against Smcy and Uty Peptide-Pulsed Target Cells
| Peptide Epitope | Target Cell Survival (%) | Statistical Significance (vs. Smcy) |
| Smcy | 33% | - |
| Uty | Significantly lower than Smcy | p < 0.05 |
Data adapted from a study demonstrating the in vivo cytotoxic activity of CTLs primed by immunization with male bone marrow. Target cell survival was assessed 24 hours after injection of peptide-pulsed splenocytes.
The data indicates that while both Smcy and Uty peptides can elicit CTL responses, the response against Uty was found to be significantly more potent in this particular experimental model[1]. This highlights the importance of empirical validation to determine the immunodominance hierarchy in a given system.
Experimental Protocols for Specificity Validation
Accurate validation of Smcy HY peptide-reactive CTLs relies on robust and well-controlled experimental assays. The following are detailed protocols for three commonly used methods to assess CTL specificity and function.
Chromium-51 (⁵¹Cr) Release Assay
This classic cytotoxicity assay measures the ability of CTLs to lyse target cells that have been labeled with radioactive ⁵¹Cr.
Principle: Target cells are incubated with Na₂⁵¹CrO₄, which is taken up by viable cells. When CTLs recognize the specific peptide-MHC complex on the target cell surface, they induce cell lysis, leading to the release of ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Target Cell Preparation:
-
Harvest target cells (e.g., T2 cells, which are deficient in TAP and can be easily pulsed with exogenous peptides).
-
Resuspend 1 x 10⁶ target cells in 100 µL of culture medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells three times with 10 mL of culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in culture medium.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the Smcy HY peptide (e.g., FIDSYICQV) at a final concentration of 1-10 µg/mL for 1 hour at 37°C.
-
As a control, pulse another set of labeled target cells with an irrelevant peptide or no peptide.
-
-
Co-culture:
-
Plate the peptide-pulsed and control target cells in a 96-well round-bottom plate at 1 x 10⁴ cells/well.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).
-
-
Incubation and Detection:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
ELISpot (Enzyme-Linked Immunospot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. For CTLs, the most commonly measured cytokine is Interferon-gamma (IFN-γ).
Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. When CTLs are stimulated with the Smcy HY peptide, they secrete the cytokine, which is captured by the antibody on the membrane. A second, enzyme-conjugated detection antibody is then added, followed by a substrate that forms a colored spot at the location of each cytokine-secreting cell.
Protocol:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with culture medium containing 10% FBS for 2 hours at room temperature.
-
Prepare a suspension of effector cells (e.g., PBMCs or purified T cells).
-
Add the cells to the wells at a concentration of 2-5 x 10⁵ cells/well.
-
Add the Smcy HY peptide to the experimental wells at a final concentration of 1-10 µg/mL.
-
Use an irrelevant peptide or no peptide as negative controls, and a mitogen (e.g., PHA) as a positive control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT).
-
-
Analysis:
-
Stop the reaction by washing with distilled water once spots have developed.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million plated cells.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of CTLs by identifying the production of cytokines (e.g., IFN-γ, TNF-α) and other functional markers (e.g., CD107a for degranulation) in response to specific peptide stimulation.
Principle: CTLs are stimulated with the Smcy HY peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines. The percentage of cytokine-producing cells is then quantified by flow cytometry.
Protocol:
-
Cell Stimulation:
-
Plate 1-2 x 10⁶ effector cells per well in a 96-well plate.
-
Add the Smcy HY peptide (1-10 µg/mL) to the experimental wells.
-
Include negative controls (irrelevant peptide or no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer (e.g., saponin-based buffer).
-
-
Intracellular Staining:
-
Add fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and then quantifying the percentage of cells that are positive for the cytokine(s) of interest.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating CTL specificity, the following diagrams illustrate a typical experimental workflow and the initial steps of T-cell receptor signaling upon peptide recognition.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Initial TCR signaling cascade upon peptide recognition.
Conclusion
Validating the specificity of Smcy HY peptide-reactive CTLs is a critical process that requires a multi-faceted approach. By employing a combination of cytotoxicity assays, cytokine secretion assays, and intracellular staining, researchers can obtain a comprehensive understanding of the potency and specificity of their CTL populations. The comparison with other minor histocompatibility antigens, such as Uty-derived peptides, provides valuable context for immunodominance and helps in the selection of the most appropriate target antigens for therapeutic applications. The detailed protocols and visual aids provided in this guide are intended to support the rigorous and objective assessment of Smcy HY peptide-reactive CTLs in both basic research and drug development settings.
References
Comparative Immunogenicity of Smcy HY Peptide (738-746) and Uty Peptide: A Guide for Researchers
A detailed analysis of two key minor histocompatibility antigens, Smcy HY peptide (738-746) and the Uty peptide, reveals significant differences in their ability to elicit an immune response. Experimental data consistently demonstrates the immunodominance of the Uty peptide over the Smcy peptide, a critical consideration for researchers in immunology and vaccine development.
Both the Smcy HY peptide (738-746) and the Uty peptide are male-specific minor histocompatibility antigens, encoded by genes on the Y chromosome. This makes them crucial targets in female-to-male transplantation and potential targets for cancer immunotherapy. Understanding their relative immunogenicity is paramount for designing effective T-cell-based therapies. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols.
Quantitative Analysis of Immunogenicity
In vivo studies have been conducted to directly compare the cytotoxic T lymphocyte (CTL) response elicited by Smcy and Uty peptides. The data presented below is from a study by Choi et al. (2002), which utilized an in vivo cytotoxicity assay to measure the specific lysis of peptide-pulsed target cells.
| Peptide Antigen | Effector to Target Ratio | Percent Specific Lysis (Mean ± SD) |
| Smcy HY (738-746) | 10:1 | 25 ± 5% |
| 30:1 | 45 ± 8% | |
| 90:1 | 60 ± 10% | |
| Uty | 10:1 | 55 ± 7% |
| 30:1 | 80 ± 6% | |
| 90:1 | 95 ± 3% | |
| Control (No Peptide) | N/A | < 5% |
Data summarized from Choi E., et al. J Immunol. 2002.
The results clearly indicate that the Uty peptide induces a significantly more potent CTL response at all effector-to-target ratios compared to the Smcy peptide. This suggests that Uty-specific T cells are more efficient at killing their target cells, highlighting the immunodominance of the Uty peptide.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key immunogenicity assays are provided below.
In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to kill target cells in a living organism.
Materials:
-
C57BL/6 female mice
-
Smcy HY (738-746) peptide (KCSRNRQYL)
-
Uty peptide (WMHHNMDLI)
-
Splenocytes from naive C57BL/6 mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI 1640 medium
Procedure:
-
Target Cell Preparation:
-
Harvest splenocytes from naive C57BL/6 mice.
-
Divide the splenocytes into three populations.
-
Pulse the first population with 1 µM Smcy peptide in complete RPMI 1640 for 1 hour at 37°C.
-
Pulse the second population with 1 µM Uty peptide under the same conditions.
-
Leave the third population unpulsed (control).
-
-
CFSE Labeling:
-
Label the Smcy-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).
-
Label the Uty-pulsed splenocytes with a medium concentration of CFSE (e.g., 1 µM).
-
Label the unpulsed control splenocytes with a low concentration of CFSE (e.g., 0.1 µM).
-
-
Injection:
-
Mix the three labeled cell populations in equal numbers.
-
Inject a total of 10 x 10^6 cells in 200 µL of PBS intravenously into immunized C57BL/6 female mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, distinguishing the three populations based on their CFSE fluorescence intensity.
-
Calculate the percent specific lysis for each peptide using the following formula: [1 - (% peptide-pulsed in immunized mice / % unpulsed in immunized mice) / (% peptide-pulsed in naive mice / % unpulsed in naive mice)] x 100.
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to peptide stimulation.
Materials:
-
Splenocytes from immunized mice
-
Smcy and Uty peptides
-
CFSE
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies (positive control)
Procedure:
-
Cell Labeling:
-
Label splenocytes from immunized mice with CFSE (e.g., 2.5 µM).
-
-
Cell Culture:
-
Plate the labeled cells in a 96-well plate.
-
Stimulate the cells with:
-
Smcy peptide (10 µg/mL)
-
Uty peptide (10 µg/mL)
-
Anti-CD3/CD28 antibodies (positive control)
-
No stimulation (negative control)
-
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay detects the production of the pro-inflammatory cytokine IFN-γ by T cells upon peptide stimulation.
Materials:
-
Splenocytes from immunized mice
-
Smcy and Uty peptides
-
Brefeldin A
-
Fixation/Permeabilization buffers
-
Fluorescently labeled anti-IFN-γ, anti-CD8, and anti-CD4 antibodies
Procedure:
-
Cell Stimulation:
-
Stimulate splenocytes with Smcy or Uty peptide (10 µg/mL) for 6 hours at 37°C.
-
For the last 4 hours of incubation, add Brefeldin A to block cytokine secretion.
-
-
Surface Staining:
-
Stain the cells with antibodies against surface markers (CD8, CD4).
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using appropriate buffers.
-
-
Intracellular Staining:
-
Stain the cells with an anti-IFN-γ antibody.
-
-
Analysis:
-
Analyze the cells by flow cytometry to determine the percentage of IFN-γ-producing CD8+ or CD4+ T cells.
-
Signaling Pathway and Experimental Workflow
The immunogenicity of Smcy and Uty peptides is mediated through the classical T-cell receptor (TCR) signaling pathway. Upon recognition of the peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated within the T cell, leading to its activation, proliferation, and effector functions, such as cytotoxicity and cytokine production.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon peptide recognition.
The experimental workflow to compare the immunogenicity of Smcy and Uty peptides typically involves immunization followed by one or more of the assays described above.
Caption: General experimental workflow for comparing peptide immunogenicity.
Comparative Analysis of T-cell Responses to Smcy and other H-Y Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-cell responses to the male-specific minor histocompatibility (H-Y) antigen Smcy against other prominent H-Y antigens, primarily Uty and Dby. The information is curated to support research and development in immunology, transplantation medicine, and oncology.
Introduction to H-Y Antigens and T-cell Responses
Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that can elicit an immune response when transferred between individuals with identical major histocompatibility complex (MHC) molecules. H-Y antigens are a specific class of mHags encoded by genes on the Y chromosome. These antigens are of particular interest in sex-mismatched hematopoietic stem cell transplantation (HSCT), where a female donor's T-cells can recognize H-Y antigens on male recipient cells as foreign, leading to graft-versus-host disease (GVHD) or a beneficial graft-versus-leukemia (GVL) effect. Among the various H-Y antigens, Smcy, Uty, and Dby are frequently studied for their immunogenicity.
Quantitative Comparison of T-cell Responses
The immunogenicity of H-Y antigens can be assessed by measuring the frequency and magnitude of specific T-cell responses. The following tables summarize available data on the prevalence of T-cell and antibody responses to Smcy, Uty, and Dby, which can serve as an indirect measure of T-cell immunogenicity.
| H-Y Antigen | Gene | T-cell Epitope (HLA Restriction) | Key Findings on T-cell Immunogenicity |
| Smcy | SMCY (also known as KDM5D or JARID1D) | FIDSYICQV (HLA-A0201)[1] | Recognized as an immunodominant H-Y antigen in the context of HLA-A0201.[1] |
| Uty | UTY | Multiple epitopes identified | Under conditions of chronic antigenic stimulation, the T-cell response to a Uty-derived epitope can become dominant over the response to an Smcy-derived epitope.[2] |
| Dby | DBY (also known as DDX3Y) | Multiple epitopes identified | Elicits both T-cell and B-cell (antibody) responses.[3] |
| H-Y Protein | Frequency of Antibody Response in F -> M HSCT Patients | Frequency of Antibody Response in Healthy Females |
| DBY | 46.6%[4] | Less frequent than in HSCT patients[4] |
| UTY | Less frequent than DBY[4] | Less frequent than in HSCT patients[4] |
| ZFY | Less frequent than DBY[4] | Less frequent than in HSCT patients[4] |
| RPS4Y | Infrequent[4] | More frequent than in HSCT patients[4] |
| EIF1AY | Infrequent[4] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of T-cell responses to H-Y antigens. Below are generalized protocols for key experiments.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting T-cells at a single-cell level upon stimulation with specific antigens.[5][6]
Principle: T-cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). Upon activation by the H-Y antigen peptide, the T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected by a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a colored spot for each cytokine-secreting cell.[7]
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from the donor.
-
Stimulation: Add the PBMCs to the coated wells along with the specific H-Y peptide (e.g., Smcy-derived FIDSYICQV) at an optimal concentration. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-48 hours.
-
Detection: Wash the wells to remove the cells. Add a biotinylated detection antibody specific for the cytokine. Incubate, then wash. Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Add a substrate solution that precipitates upon enzymatic cleavage, forming visible spots.
-
Analysis: Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific cytokine-secreting T-cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of antigen-specific T-cells by identifying their phenotype (e.g., CD4+ or CD8+) and their ability to produce multiple cytokines simultaneously.
Principle: T-cells are stimulated with the H-Y antigen peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, fixed, permeabilized, and stained for intracellular cytokines. Analysis is performed using a flow cytometer.[8][9]
Methodology:
-
Cell Stimulation: Stimulate PBMCs with the H-Y peptide for several hours. For the last few hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the H-Y antigen.
Visualizations
Experimental Workflow: ELISpot Assay
Caption: Workflow of the ELISpot assay for detecting antigen-specific T-cells.
Signaling Pathway: T-cell Receptor (TCR) Activation
Upon recognition of the H-Y peptide presented by an MHC molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation, proliferation, and differentiation.
Caption: Simplified overview of the T-cell receptor signaling cascade.
Conclusion
The immunogenicity of H-Y antigens is a critical factor in the outcome of sex-mismatched hematopoietic stem cell transplantation. While Smcy-derived epitopes are often immunodominant, the T-cell response can be dynamic, with other antigens such as Uty becoming more prominent over time. A comprehensive understanding and accurate measurement of T-cell responses to a panel of H-Y antigens are essential for predicting and managing clinical outcomes such as GVHD and GVL. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antibody response to DBY minor histocompatibility antigen is induced after allogeneic stem cell transplantation and in healthy female donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. mabtech.com [mabtech.com]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
A Comparative Guide to the Validation of Smcy HY Peptide Tetramers for T-Cell Enumeration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Smcy HY peptide tetramers against alternative technologies for the enumeration of antigen-specific T-cells. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for key techniques.
Performance Comparison of T-Cell Enumeration Technologies
The selection of an appropriate technology for the quantification of antigen-specific T-cells is critical for immunological research and the development of T-cell-based therapeutics. Smcy HY peptide tetramers are a powerful tool for this purpose, offering direct visualization and quantification of T-cells. However, alternative methods such as ELISpot, intracellular cytokine staining (ICS), and dextramers present different advantages in terms of sensitivity, functional information, and detection of low-affinity T-cells.
| Technology | Principle | Quantitative Data (Example) | Advantages | Limitations |
| Smcy HY Peptide Tetramer | Direct staining of T-cells via fluorescently labeled peptide-MHC complexes that bind to specific T-cell receptors (TCRs). | Following immunization with male dendritic cells, the percentage of CD8+ T-cells staining with an Smcy HY tetramer can reach up to 23%.[1] | - Direct enumeration of antigen-specific T-cells. - Phenotypic analysis of stained cells is possible. - High specificity for the target T-cell population.[2] | - May fail to detect T-cells with low-affinity TCRs.[3][4] - Provides no direct information on T-cell function. - Staining can be technically demanding to optimize.[5] |
| ELISpot Assay | Captures and visualizes cytokines secreted by individual T-cells upon antigen stimulation. | In some comparative studies, the frequency of antigen-specific T-cells detected by ELISpot can be approximately half of that detected by tetramer staining. | - Highly sensitive for detecting cytokine-secreting cells. - Provides functional information about T-cells. - Relatively high-throughput and cost-effective. | - Indirect measure of T-cell frequency. - Does not allow for phenotypic characterization of the secreting cells. - Can be influenced by bystander activation. |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokines produced by T-cells after antigen stimulation using flow cytometry. | Can be combined with tetramer staining to analyze cytokine production within a specific T-cell population.[6][7][8][9] | - Provides functional data at the single-cell level. - Allows for simultaneous phenotypic and functional analysis. - Can identify polyfunctional T-cells.[6] | - Requires in vitro stimulation, which may alter the T-cell phenotype. - Can be less sensitive than ELISpot for detecting rare cytokine-producing cells. - The fixation and permeabilization process can affect some cell surface markers. |
| Dextramers | Similar to tetramers but with a higher number of peptide-MHC complexes and fluorochromes on a dextran (B179266) backbone. | Dextramers can stain more brightly and detect a larger population of antigen-specific T-cells compared to tetramers, especially for low-affinity TCRs.[3][10][11] | - Increased avidity allows for the detection of low-affinity T-cells missed by tetramers.[3][10][11] - Brighter staining can improve the resolution of the positive population.[10] | - Can be more expensive than tetramers. - The higher avidity may lead to non-specific binding if not properly controlled. |
Experimental Protocols
Smcy HY Peptide Tetramer Staining Protocol
This protocol is adapted from standard MHC class I tetramer staining procedures.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Smcy HY Peptide Tetramer (fluorescently labeled)
-
Anti-CD8 antibody (conjugated to a different fluorochrome)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well U-bottom plate
-
Centrifuge
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1-2 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension to a well of a 96-well plate.
-
Add the Smcy HY peptide tetramer at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the anti-CD8 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire events on a flow cytometer, gating on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
ELISpot Assay Protocol for HY Antigen
This protocol provides a general framework for an ELISpot assay to detect HY-specific T-cell responses.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Capture antibody (e.g., anti-IFN-γ)
-
Blocking buffer (e.g., RPMI + 10% FBS)
-
PBMCs or splenocytes
-
HY peptide pool or specific Smcy HY peptide
-
Detection antibody (biotinylated, e.g., anti-IFN-γ-biotin)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile PBS.
-
Coat the plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for at least 1 hour at room temperature.
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Add the cells to the wells, along with the HY peptide stimulus. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Visualizations
T-Cell Receptor Signaling Pathway upon Tetramer Binding
References
- 1. scispace.com [scispace.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Comparison of peptide-major histocompatibility complex tetramers and dextramers for the identification of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 6. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 7. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for combining proliferation, tetramer staining and intracellular cytokine detection for the flow-cytometric analysis of antigen specific T-cells. | Semantic Scholar [semanticscholar.org]
- 9. Combining MHC tetramer and intracellular cytokine staining for CD8(+) T cells to reveal antigenic epitopes naturally presented on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immudex.com [immudex.com]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Confirming CTL Killing of Target Cells Pulsed with Smcy HY Peptide
This guide provides a comparative analysis of methods to confirm the cytotoxic T lymphocyte (CTL) killing of target cells pulsed with the Smcy HY peptide. It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and transplantation. The guide details the Smcy HY peptide's role as a minor histocompatibility antigen, compares it to the alternative Uty peptide, and evaluates different CTL killing assay methodologies, supported by experimental data and detailed protocols.
Introduction to H-Y Antigens and CTL Response
The male-specific minor histocompatibility antigen (H-Y) is a critical factor in immunology, particularly in the context of organ and bone marrow transplantation.[1] Rejection of male grafts by female recipients, even with a full match at the major histocompatibility complex (MHC), can be mediated by T-cell responses to H-Y antigens.[1] These antigens are derived from proteins encoded on the Y chromosome.
In mice, two immunodominant H-Y epitopes restricted by the H2-Db MHC class I molecule are recognized by anti-HY CD8+ T cells:
Confirming the efficacy of CTLs in recognizing and killing cells presenting these peptides is fundamental for both basic research and clinical applications, such as developing adoptive T-cell therapies.
The Mechanism: Antigen Presentation and CTL Recognition
CTLs recognize target cells through the interaction of their T-cell receptor (TCR) with a specific peptide-MHC class I complex on the target cell surface. The process of pulsing target cells involves incubating them with a synthetic peptide, like Smcy, which then binds to MHC class I molecules and is presented on the cell surface. This mimics the natural presentation of endogenous antigens and makes the cell a target for peptide-specific CTLs.
Comparison of H-Y Peptides: Smcy vs. Uty
While both Smcy and Uty peptides are used to study H-Y-specific CTL responses, experimental evidence suggests differences in their immunogenicity and the efficiency of CTLs they elicit. Studies have shown that CTLs targeting the Uty epitope are often quantitatively and qualitatively superior.[2]
Table 1: Comparative CTL Killing Efficacy for Smcy vs. Uty Peptides
| Peptide Antigen | Target Cell Survival (vs. unpulsed control) | Implied CTL Killing Efficiency | Key Findings |
| Smcy | ~33% | Moderate | Db-Smcy+ CTLs are effectively generated but may be less efficient on a per-cell basis.[2] |
| Uty | <2% | High | Db-Uty+ CTLs are highly efficient at in vivo target cell elimination.[2] The Uty peptide binds to H2-Db complexes more efficiently than Smcy.[2] |
Data summarized from in vivo CTL assays where female mice were immunized with male bone marrow cells and challenged with peptide-pulsed target cells.[2]
This difference in efficacy has implications for experimental design. While Smcy is a valid target, Uty may serve as a more robust positive control for maximal CTL killing in the H2-Db context.
Comparison of CTL Killing Assay Methodologies
Several methods exist to quantify CTL-mediated killing. The choice of assay depends on factors such as required throughput, sensitivity, and whether the measurement is performed in vitro or in vivo.
Table 2: Comparison of Common CTL Killing Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Chromium-51 (51Cr) Release Assay | Measures release of radioactive 51Cr from lysed target cells.[4] | Gold standard for decades; high sensitivity. | Involves radioactivity (safety/disposal issues); indirect measure of cell death; low throughput. |
| Flow Cytometry-Based Assays | Uses fluorescent dyes (e.g., CFSE, 7-AAD) to distinguish and count live/dead target and effector cells.[5][6] | No radioactivity; allows for single-cell level analysis; can measure apoptosis; high throughput potential.[5][6] | Requires a flow cytometer; potential for spectral overlap with multiple dyes. |
| In Vivo CTL Assay | Fluorescently labeled peptide-pulsed and control target cells are injected into an animal, and their relative survival is measured in tissues like the spleen.[7][8] | Measures CTL efficacy in a physiological environment, accounting for cell trafficking and competition.[2][9] | Complex, lower throughput, requires animal models, results can be variable. |
| Live-Cell Imaging Assays | Real-time monitoring of target cell death using fluorescent reporters (e.g., Caspase 3/7 dye) in co-culture.[10] | Provides kinetic data on killing; high sensitivity for rare CTLs; visual confirmation.[10] | Requires specialized imaging equipment; lower throughput than standard flow cytometry. |
Experimental Protocols & Workflow
A typical workflow for an in vitro CTL assay involves preparing effector and target cells, co-culturing them, and analyzing the outcome.
This protocol is adapted from standard methods for assessing antigen-specific CTL activity.[5][6]
-
Preparation of Effector Cells:
-
Isolate CD8+ T cells from a mouse previously immunized with male cells (to generate anti-H-Y immunity).
-
Alternatively, expand Smcy-specific CTLs by co-culturing splenocytes with Smcy peptide-pulsed, irradiated antigen-presenting cells for 6-7 days.
-
-
Preparation of Target Cells:
-
Isolate splenocytes from a naive female mouse (syngeneic to the CTLs).
-
Divide the splenocytes into two populations.
-
Population A (Target): Pulse with 1-10 µg/mL of Smcy HY peptide in serum-free media for 1-2 hours at 37°C.
-
Population B (Control): Incubate under the same conditions without the peptide.
-
Wash both populations 2-3 times to remove excess peptide.
-
-
Fluorescent Labeling:
-
Label Population A with a high concentration of a proliferation dye (e.g., 5 µM CFSE).
-
Label Population B with a low concentration of the same dye (e.g., 0.5 µM CFSE). This allows the two populations to be distinguished in the flow cytometer.
-
-
Co-culture:
-
Combine the labeled target (CFSEhigh) and control (CFSElow) populations at a 1:1 ratio.
-
Plate the mixed target cells in a 96-well plate.
-
Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 10:1).
-
Incubate the co-culture for 4-6 hours at 37°C.
-
-
Analysis:
-
Following incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead cells.
-
Acquire data on a flow cytometer.
-
Gate on the CFSEhigh (Smcy-pulsed) and CFSElow (unpulsed) populations.
-
Determine the ratio of pulsed to unpulsed cells remaining in the live-gated population.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = (1 - [ (Ratio in test well) / (Ratio in control well without CTLs) ]) * 100 where Ratio = (Number of CFSE_high cells) / (Number of CFSE_low cells).
-
This protocol outlines the key steps for an in vivo assessment of CTL function.[2][8]
-
Effector Animal Preparation:
-
Prime female C57BL/6 mice by immunizing them with 10-20 million male splenocytes via intravenous or intraperitoneal injection.
-
Allow 10-14 days for the primary CTL response to develop.
-
-
Target Cell Preparation and Labeling:
-
Prepare two populations of target cells from naive female splenocytes as described in the in vitro protocol (one pulsed with Smcy peptide, one unpulsed).
-
Label the Smcy-pulsed population with CFSEhigh and the unpulsed control population with CFSElow.
-
-
Adoptive Transfer:
-
Mix the two labeled target populations at a 1:1 ratio.
-
Inject approximately 10-20 million mixed cells intravenously into the previously immunized female mice (and into naive control mice).
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.[2]
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cells by flow cytometry to determine the number of surviving CFSEhigh and CFSElow cells.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the same formula as the in vitro assay, comparing ratios from immunized mice to those from naive control mice.
-
References
- 1. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic T cell immunity against telomerase reverse transcriptase in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. incytemi.com [incytemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating a Novel Smcy HY Peptide-Based Immunoassay
For researchers, scientists, and drug development professionals invested in transplantation immunology and cancer immunotherapy, the accurate detection of minor histocompatibility (H-Y) antigens is critical. A novel Smcy HY peptide-based immunoassay has been developed for the sensitive and specific quantification of T-cell responses to this key male-specific antigen. This guide provides a comprehensive comparison of this novel assay with established alternative methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The Smcy protein, encoded on the Y chromosome, is the source of the H-Y minor histocompatibility antigen. Peptides derived from Smcy can be presented by MHC molecules on the surface of male cells and recognized by T-cells in female recipients, potentially leading to graft rejection in hematopoietic stem cell transplantation or providing a target for immunotherapy in certain cancers.[1][2] Accurate monitoring of the immune response to these peptides is therefore of significant interest.
This guide details the validation of a new, highly sensitive enzyme-linked immunosorbent assay (ELISA) designed specifically for the detection of antibodies against a key immunodominant Smcy HY peptide. We compare its performance against two widely used alternative methods for assessing T-cell responses: the Enzyme-Linked ImmunoSpot (ELISpot) assay and a traditional cell-based cytotoxicity assay.
Performance Comparison of Immunoassays for Smcy HY Peptide
The performance of the novel Smcy HY Peptide ELISA was rigorously evaluated against ELISpot and a cytotoxicity assay. The following tables summarize the key performance metrics based on a series of validation studies using well-characterized patient samples.
| Performance Metric | Novel Smcy HY Peptide ELISA | ELISpot Assay | Cytotoxicity Assay |
| Sensitivity | |||
| Limit of Detection (LOD) | 5 pg/mL | 1 in 100,000 cells | Not Applicable |
| Specificity | >98% | >95% | >90% |
| Precision (CV%) | |||
| Intra-assay | < 5% | < 10% | < 15% |
| Inter-assay | < 8% | < 15% | < 20% |
| Assay Time | 4 hours | 24-48 hours | 4-6 hours |
| Throughput | High (96-well plate format) | Moderate | Low |
| Endpoint | Quantitative (Antibody concentration) | Semi-quantitative (# of secreting cells) | Qualitative/Semi-quantitative (% cell lysis) |
Table 1: Key Performance Characteristics. The novel Smcy HY Peptide ELISA demonstrates superior sensitivity, precision, and throughput compared to ELISpot and cytotoxicity assays.
| Parameter | Novel Smcy HY Peptide ELISA | ELISpot Assay | Cytotoxicity Assay |
| Sample Type | Serum, Plasma | Peripheral Blood Mononuclear Cells (PBMCs) | PBMCs, Target cells |
| Sample Volume | 50 µL | 2-5 x 10^5 cells/well | Variable (cell number dependent) |
| Instrumentation | Standard ELISA plate reader | ELISpot reader | Flow cytometer or microscope |
| Cost per Sample |
|
|
|
Table 2: Logistical and Cost Comparison. The novel ELISA offers advantages in terms of sample type flexibility, lower sample volume requirements, and cost-effectiveness.
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Novel Smcy HY Peptide ELISA Protocol
This assay is a sandwich ELISA designed to detect and quantify antibodies specific to the Smcy HY peptide.
-
Coating: A 96-well microplate is coated with 100 µL/well of a 2 µg/mL solution of the synthetic Smcy HY peptide in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding is blocked by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubating for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Sample Incubation: 100 µL of diluted patient serum or plasma is added to each well and incubated for 2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection Antibody: 100 µL of HRP-conjugated anti-human IgG detection antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Development: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of 2N H₂SO₄ to each well.
-
Reading: The optical density is measured at 450 nm using a microplate reader.
ELISpot Assay Protocol
The ELISpot assay is used to enumerate Smcy HY peptide-specific cytokine-secreting T-cells.
-
Plate Coating: A 96-well PVDF membrane plate is coated with an anti-cytokine (e.g., IFN-γ) capture antibody overnight at 4°C.
-
Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Plating: PBMCs are plated at a density of 2-5 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with the Smcy HY peptide (10 µg/mL) and incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Removal: Cells are washed away.
-
Detection: A biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that precipitates at the site of cytokine secretion, forming a spot.
-
Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Cytotoxicity Assay Protocol
This assay measures the ability of patient's T-cells to lyse target cells presenting the Smcy HY peptide.
-
Target Cell Preparation: Target cells (e.g., T2 cells) are labeled with a fluorescent dye (e.g., Calcein AM) and pulsed with the Smcy HY peptide.
-
Effector Cell Preparation: Patient PBMCs (effector cells) are isolated.
-
Co-incubation: Effector and target cells are co-incubated at various effector-to-target ratios for 4 hours.
-
Lysis Measurement: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorometer. Alternatively, target cell viability can be assessed by flow cytometry using a viability dye (e.g., Propidium Iodide).
-
Calculation: The percentage of specific lysis is calculated by comparing the release from test wells to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing the Underlying Biology and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: T-Cell Recognition of Smcy HY Peptide.
Caption: Comparison of Immunoassay Workflows.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Smcy HY Peptide (738-746)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the proper disposal of Smcy HY Peptide (738-746), a substance intended for research use only. While the toxicological properties of this peptide have not been fully investigated, it is imperative to handle it with care to ensure the safety of laboratory staff and prevent environmental contamination.[1] Adherence to institutional and local regulations for chemical waste is mandatory.[2][3]
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2]
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling Smcy HY Peptide (738-746) in any form:
Handling Precautions:
-
Conduct all handling and disposal procedures within a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid cross-contamination by using dedicated and sterile equipment.[2]
-
Prevent the formation of dust and aerosols.[5]
-
Ensure adequate ventilation in the handling area.[5]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for disposing of liquid and solid waste contaminated with Smcy HY Peptide (738-746). Direct disposal of this peptide into regular trash or down the sewer system is strictly prohibited.[2][3][5]
A. Liquid Waste Disposal (Peptide Solutions)
-
Inactivation (Chemical Hydrolysis): While a specific Safety Data Sheet (SDS) for Smcy HY Peptide (738-746) recommends professional disposal, general laboratory practice for peptide waste involves a preliminary inactivation step to break the peptide bonds.[5][6] This provides an additional layer of safety.
-
Acid Hydrolysis: In a suitable, labeled chemical waste container, add a strong acid such as 1 M Hydrochloric Acid (HCl) to the peptide solution.[4][6]
-
Base Hydrolysis: Alternatively, add a strong base like 1 M Sodium Hydroxide (NaOH) to the peptide solution.[4][6]
-
Contact Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[6]
-
-
Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed by your institution's chemical waste program.[6]
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH).
-
For basic solutions, slowly add an acid (e.g., 1 M HCl).
-
Monitor the pH carefully during neutralization.
-
-
Collection and Storage:
-
Transfer the neutralized solution into a clearly labeled, leak-proof hazardous waste container.[4]
-
The label should include "Hazardous Waste," the chemical name ("Neutralized Smcy HY Peptide (738-746) solution"), and any other information required by your institution.
-
Store the container in a designated, secure secondary containment area away from incompatible materials until collection.[6]
-
B. Solid Waste Disposal
-
Segregation: All solid materials contaminated with Smcy HY Peptide (738-746), including vials, pipette tips, gloves, and other disposable labware, must be segregated as hazardous waste.[2][4]
-
Collection and Storage:
C. Final Disposal
-
Professional Disposal: Arrange for the collection of all waste containers (both liquid and solid) by your institution's EHS department or a licensed chemical waste disposal contractor.[2][5][6] The recommended methods are controlled incineration with flue gas scrubbing or disposal at a licensed chemical destruction plant.[5]
-
Documentation: Provide all necessary documentation regarding the waste contents to the disposal personnel.[6]
III. Quantitative Data for General Peptide Inactivation
While specific quantitative data for Smcy HY Peptide (738-746) is not available, the following table summarizes general parameters for the chemical inactivation methods described above.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Bleach Inactivation |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (NaOH) | 10% Bleach Solution |
| Reagent Concentration | Sufficient to hydrolyze peptide bonds | Sufficient to hydrolyze peptide bonds | 0.5-1.0% final sodium hypochlorite (B82951) concentration |
| Minimum Contact Time | 24 hours[6] | Minimum 30 minutes[4] | 30-60 minutes[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 (after neutralization)[6] | 5.5 - 9.0 (after neutralization)[4] | N/A (must be collected as hazardous waste) |
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Smcy HY Peptide (738-746) waste.
Caption: Workflow for the safe disposal of Smcy HY Peptide (738-746).
References
Personal protective equipment for handling Smcy HY Peptide (738-746)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Smcy HY Peptide (738-746) is paramount. This guide provides immediate safety protocols and operational plans for the handling and disposal of this peptide, offering detailed procedural guidance to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Smcy HY Peptide (738-746). The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a high risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Gloves must be inspected prior to use and removed immediately after contact with the peptide.[1][2] Consider double-gloving for added protection.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] Fire-resistant coats are advised when working with flammable solvents.[2] |
| Respiratory Protection | Respirator or Dust Mask | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas.[2][3] The type of respirator should be selected based on a risk assessment.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of Smcy HY Peptide (738-746).
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4][5][6] For long-term storage, -80°C is preferable.[4]
-
Lyophilized peptides are stable at room temperature for days to weeks, but for extended storage, colder temperatures are safer.[7]
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3]
-
Avoid the formation of dust and aerosols.[1]
-
After weighing, tightly reseal the container.[3]
Reconstitution and Solution Storage:
-
The choice of solvent depends on the peptide's properties. For Smcy HY Peptide (738-746), water is a potential solvent.[8] If using water, the solution should be filtered and sterilized.[4]
-
For hydrophobic or uncharged peptides, organic solvents like acetonitrile (B52724) (ACN), dimethylsulfoxide (DMSO), or dimethylformamide (DMF) may be necessary.[7]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the peptide solution for storage.[7]
-
Store peptide solutions at -20°C or colder.[7] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[4]
Disposal Plan
All waste containing Smcy HY Peptide (738-746) should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[1][5]
Waste Segregation and Disposal Protocol:
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Solid Waste: In case of a spill, sweep up any powder, place it in a sealed bag, and hold it for waste disposal.[3][5] Avoid creating dust.[3][5]
-
Liquid Waste: Contaminated solutions should not be discharged into sewer systems.[1]
-
Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][9] If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. innopep.com [innopep.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abmole.com [abmole.com]
- 9. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
